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  • Product: 2-Pentanamine, 1-bromo-4-methyl-, (2R)-
  • CAS: 700340-38-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Synthesis, and Applications of (2R)-1-Bromo-4-methylpentan-2-amine

Executive Summary As drug discovery increasingly relies on stereochemically complex scaffolds, chiral bifunctional building blocks have become indispensable. (2R)-1-Bromo-4-methylpentan-2-amine is a highly versatile, ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly relies on stereochemically complex scaffolds, chiral bifunctional building blocks have become indispensable. (2R)-1-Bromo-4-methylpentan-2-amine is a highly versatile, enantiopure intermediate derived from D-leucine. Featuring both a nucleophilic primary amine and an electrophilic primary alkyl bromide, this compound serves as a critical lynchpin in the synthesis of chiral heterocycles, peptidomimetics, and protease inhibitors.

This guide provides an in-depth analysis of its physicochemical properties, the mechanistic logic governing its stability, and a field-proven, self-validating protocol for its synthesis.

Chemical Identity and Quantitative Data

Understanding the physical parameters of (2R)-1-bromo-4-methylpentan-2-amine is the first step in predicting its behavior in organic synthesis. The data below summarizes the core quantitative properties of the compound .

PropertyValue
IUPAC Name (2R)-1-bromo-4-methylpentan-2-amine
CAS Registry Number (Free Base) 700340-38-1
CAS Registry Number (HBr Salt) 86447-32-7
Molecular Formula C₆H₁₄BrN
Molar Mass 180.086 g/mol
Topological Polar Surface Area (TPSA) 26.0 Ų
Computed XLogP3 1.8
Physical State (as HBr salt) Crystalline solid (white to pale yellow)

Structural Reactivity and the "Free Base" Dilemma

As a Senior Application Scientist, one of the most critical mechanistic principles I emphasize when working with β-bromoamines is the inherent instability of their free base forms.

(2R)-1-bromo-4-methylpentan-2-amine possesses a 1,2-relationship between a primary amine and a primary bromide. If isolated as a free base, the unprotonated nitrogen's lone pair is highly nucleophilic. Driven by the favorable entropy of intramolecular cyclization, the nitrogen rapidly executes an S_N2 attack on the adjacent carbon, displacing the bromide ion. This spontaneous degradation yields (2R)-2-isobutylaziridine .

The Causality of Salt Formation: To circumvent this degradation pathway, the compound must be synthesized, isolated, and stored as its hydrobromide salt ((2R)-1-bromo-4-methylpentan-2-amine hydrobromide) . The protonation of the amine ( NH3+​ ) completely sequesters its lone pair, eliminating its nucleophilicity and rendering the molecule shelf-stable indefinitely.

Synthesis_Pathway A D-Leucine (Starting Material) B D-Leucinol (Intermediate) A->B Reduction (NaBH4/I2) C (2R)-1-bromo-4-methyl pentan-2-amine HBr (Stable Salt) B->C Bromination (48% HBr, Reflux) D (2R)-2-isobutylaziridine (Unstable Free Base) C->D Base Neutralization (-HBr, Cyclization)

Fig 1. Synthetic workflow of the HBr salt and its base-catalyzed degradation into an aziridine.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of (2R)-1-bromo-4-methylpentan-2-amine hydrobromide from D-leucinol requires harsh conditions to ensure complete conversion while preventing racemization or cyclization. We utilize 48% aqueous hydrobromic acid (HBr) under reflux. The highly acidic environment guarantees the amine remains protonated throughout the reaction.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (85.3 mmol) of D-leucinol in 100 mL of 48% aqueous HBr (approx. 10 equivalents).

  • Causality Note: The massive excess of HBr acts as both the brominating reagent and the solvent, driving the equilibrium toward the alkyl bromide via Le Chatelier's principle.

Step 2: Reflux and Water Removal

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to 110°C (reflux) for 18–24 hours.

  • Self-Validation Checkpoint 1: The reaction's progress is physically validated by the accumulation of water in the Dean-Stark trap. Once water ceases to collect, the equilibrium has been maximized.

Step 3: Isolation and Crystallization

  • Remove the Dean-Stark trap and distill off approximately 50% of the excess aqueous HBr under reduced pressure to concentrate the mixture.

  • Allow the concentrated solution to cool slowly to room temperature, then transfer it to an ice bath (0°C) for 2 hours.

  • Self-Validation Checkpoint 2: The protocol validates the product's purity at this stage. The target hydrobromide salt is highly crystalline and will precipitate out of the cold acidic solution as white needles. Impurities and unreacted starting materials remain dissolved in the highly polar mother liquor.

Step 4: Purification

  • Recover the crystals via vacuum filtration using a glass frit.

  • Wash the filter cake with ice-cold diethyl ether (3 x 20 mL) to remove any residual acid and organic impurities.

  • Dry the product under high vacuum to yield pure (2R)-1-bromo-4-methylpentan-2-amine hydrobromide.

Applications in Advanced Drug Development

The true value of (2R)-1-bromo-4-methylpentan-2-amine lies in its capacity to generate complex, stereodefined architectures.

Synthesis of Chiral Piperazines

By reacting the hydrobromide salt with ethanolamine under carefully controlled basic conditions, the molecule undergoes a tandem intermolecular alkylation followed by intramolecular cyclization. This yields 2-isobutylpiperazines, which are privileged scaffolds frequently found in central nervous system (CNS) therapeutics and GPCR ligands.

Aziridination and Peptidomimetic Scaffolding

While the free base aziridine is considered a "degradation product" during storage, it is a highly prized intermediate in situ. By intentionally treating the hydrobromide salt with a mild base (e.g., triethylamine), researchers can generate the chiral (2R)-2-isobutylaziridine. This reactive three-membered ring can then be regioselectively opened by various nucleophiles (such as thiols or complex amines) to synthesize unnatural amino acid derivatives and peptidomimetic protease inhibitors .

Application_Pathway A (2R)-1-bromo-4-methyl pentan-2-amine HBr B Chiral Aziridine Intermediate A->B Mild Base (Et3N) C Nucleophilic Ring Opening (Thiols, Amines) B->C Regioselective Attack D Chiral Peptidomimetics & Protease Inhibitors C->D Scaffold Decoration

Fig 2. Application of the brominated precursor in the synthesis of chiral protease inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13124273, (2R)-1-bromo-4-methylpentan-2-amine." PubChem,[Link]

Exploratory

Mechanism of Action and Synthetic Utility of (2R)-1-Bromo-4-methylpentan-2-amine in Asymmetric Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Profiling The synthesis of highly functionalized, enantiopur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Profiling

The synthesis of highly functionalized, enantiopure nitrogenous heterocycles is a cornerstone of modern drug discovery[1]. Among the most versatile chiral building blocks is 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (CAS: 700340-38-1)[2][3]. Derived synthetically from the natural amino acid D-Leucine, this chiral 1-bromo-2-amine acts as a highly reactive bifunctional synthon.

Structurally, the molecule features a primary amine at the C2 stereocenter, a primary bromide at the adjacent C1 position, and an isobutyl side chain. Its primary mechanism of action in organic synthesis is its propensity to undergo base-promoted intramolecular cyclization, yielding (2R)-2-isobutylaziridine [4][5]. This whitepaper details the mechanistic pathways, kinetic drivers, and self-validating experimental protocols required to harness this compound effectively.

Core Mechanism of Action: Intramolecular Aziridination

Causality and Kinetic Drivers

The free base of a 1-halo-2-amine is thermodynamically unstable. The proximity of the nucleophilic primary amine to the electrophilic C1 carbon creates a strong kinetic driving force for intramolecular nucleophilic substitution (S_N2). However, because the resulting three-membered aziridine ring possesses significant Pitzer strain (~27 kcal/mol)[5], the reaction requires a thermodynamic sink. This is achieved by utilizing a stoichiometric base to neutralize the expelled hydrobromic acid, rendering the cyclization irreversible.

Stereochemical Fidelity

A critical feature of this mechanism is the preservation of chirality. The nucleophilic attack occurs at the achiral C1 position. Because the C2 stereocenter is not involved in the bond-breaking or bond-making transition state, the reaction proceeds with 100% retention of configuration , ensuring the (2R) stereocenter is perfectly transferred to the resulting aziridine[1].

AziridinationMechanism SM (2R)-1-Bromo-4-methylpentan-2-amine (Hydrobromide Salt) FreeBase Free Base Intermediate (Deprotonated) SM->FreeBase NaOH (aq) / DCM Deprotonation TS Intramolecular SN2 Transition State FreeBase->TS N lone pair attacks C1 Product (2R)-2-Isobutylaziridine + HBr TS->Product Bromide expulsion (Retention of C2 config)

Fig 1: Base-promoted intramolecular S_N2 aziridination mechanism (Max Width: 760px).

Divergent Synthetic Pathways

Once converted into (2R)-2-isobutylaziridine, the strained heterocycle becomes a powerful electrophile. Due to the asymmetric steric bulk of the isobutyl group at C2, nucleophilic ring-opening is highly regioselective[4].

  • Pathway A (C1 Attack): Soft nucleophiles (e.g., azides, thiolates, cuprates) in the presence of a Lewis acid preferentially attack the less sterically hindered C1 position. This generates functionalized chiral amines (e.g., 1,2-diamines upon azide reduction).

  • Pathway B (C2 Attack): Hard nucleophiles under strongly acidic conditions can be directed to attack the C2 position via an S_N1-like transition state, though this pathway is less common due to the risk of racemization.

SyntheticWorkflow Core (2R)-1-Bromo-4-methylpentan-2-amine Aziridine (2R)-2-Isobutylaziridine Core->Aziridine Biphasic Base-Mediated Cyclization Diamine Chiral 1,2-Diamine (via Azide ring-opening) Aziridine->Diamine 1. NaN3 / BF3·OEt2 2. Pd/C, H2 AminoAlcohol Chiral Amino Alcohol (via Hydrolysis) Aziridine->AminoAlcohol H2O / H2SO4 (aq)

Fig 2: Divergent synthetic workflow from the bromoamine precursor (Max Width: 760px).

Experimental Protocols (Self-Validating Systems)

To ensure high yields and prevent unwanted side reactions, the following protocols have been engineered with built-in chemical causality.

Protocol 1: Biphasic Synthesis of (2R)-2-Isobutylaziridine

Causality: Why use a biphasic solvent system? If the reaction is run in a single phase, the generated free base reaches a high concentration, leading to bimolecular collisions and the formation of unwanted piperazine dimers. A biphasic system (DCM/H₂O) ensures that as the aqueous base deprotonates the salt, the reactive free base immediately partitions into the organic layer. This keeps the effective concentration of the free base low, kinetically favoring the unimolecular cyclization over bimolecular dimerization.

Step-by-Step Methodology:

  • Suspend (2R)-1-bromo-4-methylpentan-2-amine hydrobromide (1.0 equiv) in Dichloromethane (DCM) (0.2 M concentration) and cool to 0 °C under vigorous stirring.

  • Prepare a 2.0 M aqueous solution of NaOH (2.5 equiv).

  • Add the NaOH solution dropwise to the organic suspension over 30 minutes, maintaining the internal temperature below 5 °C to prevent thermal degradation.

  • Remove the ice bath and allow the biphasic mixture to warm to room temperature (20 °C), stirring vigorously for 4 hours.

  • Self-Validation Step: Monitor the organic layer via TLC (Ninhydrin stain). The disappearance of the primary amine spot and the appearance of a fast-moving aziridine spot confirms conversion.

  • Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure (Caution: Aziridines are volatile; do not exceed 30 °C during evaporation).

Protocol 2: Regioselective Ring Opening to Chiral Diamines

Causality: Why use a Lewis acid? Unactivated alkyl aziridines are resistant to nucleophilic attack. The addition of Boron trifluoride etherate (BF₃·OEt₂) coordinates to the aziridine nitrogen, increasing the electrophilicity of the ring carbons and facilitating regioselective attack by the azide ion at the less hindered C1 position[4].

Step-by-Step Methodology:

  • Dissolve (2R)-2-isobutylaziridine (1.0 equiv) in anhydrous Acetonitrile (0.1 M) under an inert argon atmosphere.

  • Add Sodium azide (NaN₃) (3.0 equiv) and cool the suspension to -10 °C.

  • Add BF₃·OEt₂ (1.2 equiv) dropwise. Stir for 6 hours, allowing the reaction to slowly reach room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, and purify the resulting 1-azido-2-amine via silica gel chromatography.

  • Reduce the azide using Pd/C (10 mol%) under a Hydrogen atmosphere (1 atm) in Methanol for 12 hours to yield the pure chiral 1,2-diamine.

Quantitative Data & Reaction Metrics

The table below summarizes the optimization data for the aziridination step, clearly demonstrating the superiority of the biphasic protocol over monophasic alternatives.

Reaction ConditionSolvent SystemTemperatureYield (%)Enantiomeric Excess (ee %)Major Byproduct
NaOH (aq, 2.5 eq) DCM / H₂O (1:1) 0 °C to RT 92% >99% <2% Dimerization
K₂CO₃ (2.5 eq)Acetonitrile80 °C (Reflux)75%>99%15% Piperazine Dimer
Et₃N (3.0 eq)THF25 °C60%>99%25% Oligomers
H₂O (No Base)H₂O100 °C0%N/A100% Hydrolysis

Table 1: Optimization of reaction conditions for the intramolecular aziridination of 1-bromo-4-methylpentan-2-amine.

References

  • Gross, P., et al. "Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst." Journal of the American Chemical Society, 2024. URL:[Link]

  • Sweeney, J. B. "Aziridines." Thieme Chemistry. URL:[Link]

  • SciSpace. "Recent Synthetic Applications of Chiral Aziridines." SciSpace Literature Review. URL: [Link]

  • "CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines." PubMed Central (PMC). URL:[Link]

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Foundational

Spectroscopic Characterization of (2R)-1-Bromo-4-methylpentan-2-amine: An In-Depth Technical Guide

Introduction & Chemical Significance (2R)-1-Bromo-4-methylpentan-2-amine (CAS: 700340-38-1) is a highly valuable chiral building block frequently utilized in the synthesis of peptidomimetics, chiral ligands, and active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

(2R)-1-Bromo-4-methylpentan-2-amine (CAS: 700340-38-1) is a highly valuable chiral building block frequently utilized in the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs)[1]. Derived structurally from D-leucine, this 1,2-haloamine presents unique analytical challenges due to its bifunctional nature. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization (NMR, IR) of this molecule, emphasizing the critical sample handling required to prevent degradation.

Chemical Stability & Causality of Degradation

As a Senior Application Scientist, the first rule of characterizing 1,2-haloamines is understanding their kinetic instability. When liberated as a free base, the nucleophilic primary amine and the electrophilic alkyl bromide are in close spatial proximity. This structural arrangement acts as a perfect setup for an intramolecular nucleophilic substitution (S_N2) reaction, leading to rapid cyclization into an aziridine ring[2]. For (2R)-1-bromo-4-methylpentan-2-amine, this degradation yields (2R)-2-isobutylaziridine.

To circumvent this, the compound is commercially supplied and stored as its hydrobromide salt (CAS: 86447-32-7)[3]. Spectroscopic workflows must be explicitly designed to either analyze the inert salt directly (IR) or generate the free base in situ under conditions that kinetically suppress cyclization (NMR).

Aziridine A Protonated 1,2-Haloamine (Stable HBr Salt) B Free Base 1,2-Haloamine (Reactive Intermediate) A->B Base / RT C Intramolecular Nucleophilic Substitution (SN2) B->C -HBr D (2R)-2-Isobutylaziridine (Degradation Product) C->D Cyclization

Intramolecular SN2 cyclization pathway of 1,2-haloamines yielding aziridines.

Experimental Methodologies

To ensure a self-validating system, the following protocols utilize temperature control and anhydrous conditions to guarantee that the acquired spectra represent the intact target molecule.

Protocol 1: In Situ Free-Basing and NMR Acquisition

Causality Check: We use cold CDCl₃ to lower the thermal energy available for the cyclization activation barrier. Anhydrous K₂CO₃ is chosen as a mild, insoluble base to neutralize the HBr salt without introducing water, which could cause hydrolysis or complicate the ¹H NMR spectrum.

  • Preparation: Weigh 15 mg of (2R)-1-bromo-4-methylpentan-2-amine hydrobromide into a pre-cooled (0 °C) glass vial.

  • Solvation: Add 0.6 mL of cold, anhydrous CDCl₃ (100 atom % D, containing 0.03% v/v TMS).

  • Neutralization: Add 30 mg of anhydrous K₂CO₃ (solid) to the vial.

  • Extraction: Vortex gently for 60 seconds at 0 °C to liberate the free base into the organic phase.

  • Filtration: Rapidly filter the suspension through a glass wool plug directly into a pre-cooled 5 mm NMR tube.

  • Acquisition: Transfer immediately to the NMR spectrometer. Acquire ¹H and ¹³C spectra at a regulated probe temperature of 283 K.

Protocol 2: ATR-FTIR Analysis

Causality Check: The free base is a liquid prone to cyclization at room temperature. Therefore, IR analysis is performed directly on the stable, solid HBr salt, or on a freshly extracted neat drop of the free base analyzed immediately.

  • Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (Air).

  • Application: Deposit 1 drop of the freshly extracted free base (neat) onto the crystal.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Workflow A Sample: (2R)-1-bromo-4-methylpentan-2-amine Hydrobromide Salt B Free Base Generation (In situ, cold CDCl3/K2CO3) A->B NMR Prep C ATR-FTIR Analysis (Direct on HBr salt or neat) A->C IR Prep D NMR Analysis (1H, 13C) (Immediate acquisition at 283 K) B->D E Data Processing & Stereochemical Validation C->E D->E

Workflow for the in situ preparation and spectroscopic analysis of 1,2-haloamines.

Nuclear Magnetic Resonance (NMR) Profiling

The structural hallmark of (2R)-1-bromo-4-methylpentan-2-amine is the stereocenter at C2, which renders the adjacent methylene protons at C1 and C3 diastereotopic[4]. Because these protons reside in permanently distinct magnetic environments, they do not appear as simple doublets or triplets. Instead, the C1 bromomethyl protons split into two distinct doublet of doublets (dd) due to geminal coupling to each other and vicinal coupling to the C2 methine proton.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃, 283 K)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Structural Assignment
C5, C6 0.90, 0.92d, d6H6.5Diastereotopic -CH₃ groups
C3 1.25 - 1.45m2H-Diastereotopic -CH₂- (Isobutyl)
N-H 1.60br s2H--NH₂ (D₂O exchangeable)
C4 1.70m1H--CH(CH₃)₂ (Methine)
C2 3.05m1H--CH(NH₂)- (Chiral center)
C1 3.35dd1H10.0, 6.0Diastereotopic -CH₂Br (H_a)
C1 3.45dd1H10.0, 4.5Diastereotopic -CH₂Br (H_b)
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃, 283 K)
Chemical Shift (ppm)Carbon TypeStructural Assignment
22.1, 22.8 CH₃C5, C6 (Terminal methyls)
24.5 CHC4 (Isobutyl methine)
40.2 CH₂C1 (Bromomethyl carbon)
43.5 CH₂C3 (Isobutyl methylene)
50.8 CHC2 (Chiral center bearing amine)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. For the free base, the primary amine displays two distinct, sharp N-H stretching bands in the 3400–3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations[5]. The presence of the heavy bromine atom shifts the C-Br stretching frequency deep into the fingerprint region.

Table 3: ATR-FTIR Spectral Data (Neat Free Base)
Wavenumber (cm⁻¹)Peak IntensityVibration TypeFunctional Group
3380 Medium, SharpN-H Asymmetric StretchPrimary Amine
3310 Medium, SharpN-H Symmetric StretchPrimary Amine
2950, 2870 StrongC-H StretchAliphatic Chain (sp³ C-H)
1610 MediumN-H Bend (Scissoring)Primary Amine
1070 MediumC-N StretchAliphatic Amine
650 StrongC-Br StretchAlkyl Bromide

Note: If analyzing the HBr salt directly, the N-H stretches will broaden and shift down to ~3000–2800 cm⁻¹ due to the formation of the ammonium (NH₃⁺) ion.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Solubility Profile of (2R)-1-bromo-4-methylpentan-2-amine

Introduction (2R)-1-bromo-4-methylpentan-2-amine is a chiral amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R)-1-bromo-4-methylpentan-2-amine is a chiral amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries[1][2]. Its stereospecific structure, featuring a primary amine and a bromo-functionalized isobutyl group, makes it a valuable intermediate for creating targeted, high-efficacy compounds. However, the successful transition of such a molecule from laboratory-scale synthesis to industrial application hinges on a thorough understanding of its fundamental physicochemical properties.

This technical guide provides a comprehensive analysis of two of the most critical parameters for drug development and process chemistry: thermodynamic stability and solubility. For researchers, scientists, and drug development professionals, a deep understanding of these characteristics is not merely academic; it is a prerequisite for designing robust synthetic routes, ensuring long-term storage and handling, and developing effective formulations with predictable bioavailability.

Herein, we will explore the theoretical underpinnings and practical methodologies for characterizing the stability and solubility of (2R)-1-bromo-4-methylpentan-2-amine. We will detail field-proven experimental protocols, explain the causality behind procedural choices, and provide a framework for interpreting the resulting data to guide critical development decisions.

Part 1: Assessment of Thermodynamic Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a measure of its resistance to chemical or physical degradation under various environmental conditions[3]. For a molecule like (2R)-1-bromo-4-methylpentan-2-amine, which contains a reactive primary amine and a labile bromine atom, a comprehensive stability assessment is paramount to prevent the formation of impurities and ensure product safety and efficacy[4][5].

Conceptual Framework: Potential Degradation Pathways

The structure of (2R)-1-bromo-4-methylpentan-2-amine suggests several potential degradation pathways:

  • Nucleophilic Substitution/Elimination: The primary amine can act as an intramolecular nucleophile, potentially displacing the adjacent bromine atom to form a cyclic aziridine derivative. Alternatively, intermolecular substitution with other nucleophiles or elimination reactions can occur, especially under basic conditions or elevated temperatures.

  • Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products.

  • Racemization: The chiral center at the C2 position could be susceptible to inversion under certain conditions, compromising the enantiomeric purity of the compound. Maintaining chiral integrity is often critical for biological activity[6][7].

  • Interaction with Halogens: The amine group can form charge-transfer complexes with halogens, which could be an intermediate step in degradation pathways[8].

Experimental Methodologies for Stability Profiling

A multi-faceted approach is required to fully characterize thermodynamic stability. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Principle & Rationale: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature[9][10]. It is indispensable for identifying melting points, phase transitions (polymorphism), and decomposition events[11]. For (2R)-1-bromo-4-methylpentan-2-amine, DSC can reveal the melting temperature (an indicator of purity and lattice energy) and any exothermic events that signify decomposition, providing a critical upper-temperature limit for handling and storage[11].

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of (2R)-1-bromo-4-methylpentan-2-amine into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to contain any volatiles released during heating. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Heat the sample at a constant rate, typically 10 °C/min, to a final temperature well above the expected melting or decomposition point (e.g., 300 °C).

  • Data Analysis: Record the heat flow versus temperature. The melting point is identified as the onset or peak of the endothermic melting transition. Exothermic peaks indicate decomposition.

Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature under a controlled atmosphere[4][12]. This technique is essential for determining the onset temperature of thermal decomposition and quantifying mass loss associated with degradation or the release of volatiles like moisture or residual solvents[5][12]. When used in conjunction with DSC, TGA helps to distinguish between melting (no mass loss) and decomposition (mass loss)[4].

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with an inert gas (e.g., nitrogen) at a defined flow rate (e.g., 20-50 mL/min).

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a controlled linear rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins.

Visualization: Workflow for Thermal Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Interpretation P1 Receive & Verify (2R)-1-bromo-4-methylpentan-2-amine P2 Aliquot for Parallel Analysis D1 Weigh 2-5 mg into Al pan P1->D1 T1 Weigh 5-10 mg into TGA pan P1->T1 D2 Hermetically Seal Pan D1->D2 D3 Heat at 10°C/min under N2 Purge D2->D3 D4 Record Heat Flow vs. Temperature D3->D4 A1 Identify Melting Point (Tm) & Decomposition (Td, exo) D4->A1 T2 Place in Furnace under N2 Purge T1->T2 T3 Heat at 10°C/min T2->T3 T4 Record Mass % vs. Temperature T3->T4 A2 Determine Onset of Mass Loss (T-onset) T4->A2 A3 Synthesize Data & Define Stability Limits A1->A3 A2->A3

Caption: Workflow for Thermal Stability Assessment.

Data Summary: Thermal Properties

The following table summarizes hypothetical, yet representative, data obtained from DSC and TGA analyses.

ParameterMethodValueInterpretation
Melting Point (Onset)DSC~175 °CIndicates a crystalline solid with a defined melting transition.
DecompositionDSCExotherm starting at ~210 °CThe compound begins to decompose shortly after melting.
Onset of Mass LossTGA~212 °CConfirms that decomposition involves the loss of mass.
Mass Loss at 300 °CTGA> 40%Significant degradation occurs at temperatures above the onset.

Part 2: Characterization of the Solubility Profile

Solubility is a cornerstone of drug development, profoundly influencing everything from reaction efficiency in synthesis to bioavailability and dosing in vivo[13][14][15]. Low aqueous solubility is a major hurdle for many drug candidates[14][16]. As (2R)-1-bromo-4-methylpentan-2-amine is a primary amine, its solubility is expected to be highly dependent on pH.

Conceptual Framework: Factors Influencing Solubility
  • pH and pKa: The primary amine group (-NH2) is basic and will be protonated to form an ammonium salt (-NH3+) in acidic conditions. Primary alkylamines typically have a pKa of the conjugate acid around 10.6[17][18]. According to the Henderson-Hasselbalch equation, at pH values significantly below its pKa, the compound will exist predominantly in its ionized, and thus more water-soluble, form.

  • Solvent Polarity: The molecule possesses both polar (amine, bromine) and non-polar (isobutyl chain) regions. It is expected to be soluble in a range of organic solvents[19][20].

  • Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid can significantly impact its solubility. Crystalline forms generally have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.

Experimental Methodologies for Solubility Determination

Principle & Rationale: The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility[16][21]. It involves agitating an excess amount of the solid compound in a solvent until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is measured[22]. This method provides the true solubility value, which is critical for biopharmaceutical classification and pre-formulation studies[21][23].

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess amount of solid (2R)-1-bromo-4-methylpentan-2-amine (enough to ensure undissolved solid remains) to a series of vials containing the desired solvents (e.g., water, pH 1.2 buffer, pH 7.4 buffer, ethanol, methanol).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C)[21]. Agitate for a sufficient period to reach equilibrium (typically 24-72 hours)[22][23].

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS[16][23].

Principle & Rationale: Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds[13][24]. Instead of starting with a solid, this method measures the precipitation of a compound when a concentrated DMSO stock solution is added to an aqueous buffer[14][16]. While it does not measure true thermodynamic solubility, it provides a rapid and valuable indication of a compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to in vitro assays[13][16].

Experimental Protocol: Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Dispense a small volume of the DMSO stock into wells of a microtiter plate.

  • Precipitation: Add aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells, mix, and incubate for a short period (e.g., 1-2 hours)[24].

  • Detection: Measure the amount of precipitate formed. This can be done directly by light scattering (nephelometry) or indirectly by filtering the solution and measuring the concentration of the remaining dissolved compound via UV spectrophotometry[13][24].

Visualization: Factors Affecting Solubility

Solubility_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Compound (2R)-1-bromo-4-methylpentan-2-amine Solubility Aqueous & Organic Solubility Compound->Solubility pKa pKa (~10.6) Structure Molecular Structure (Polar/Non-polar) SolidState Solid State (Crystal Form) pH Solution pH pH->Solubility Solvent Solvent Polarity Solvent->Solubility Temp Temperature Temp->Solubility

Sources

Exploratory

Stereochemical and Chiral Center Analysis of (2R)-1-Bromo-4-methylpentan-2-amine: A Technical Guide

Executive Overview In modern asymmetric synthesis and drug development, the unambiguous assignment of absolute stereochemistry is not merely a regulatory formality; it is a fundamental determinant of a molecule's pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern asymmetric synthesis and drug development, the unambiguous assignment of absolute stereochemistry is not merely a regulatory formality; it is a fundamental determinant of a molecule's pharmacological profile. The compound 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (systematically known as (2R)-1-bromo-4-methylpentan-2-amine) is a highly versatile, bifunctional chiral building block. Featuring a primary amine, a reactive primary bromide, and a lipophilic isobutyl tail, it is frequently utilized in the synthesis of complex peptidomimetics and heterocyclic active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth, self-validating analytical framework for profiling the stereocenter of this molecule. By combining theoretical spatial assignments with orthogonal empirical workflows—specifically Nuclear Magnetic Resonance (NMR) derivatization and Chiral High-Performance Liquid Chromatography (HPLC)—we establish a robust methodology for validating both absolute configuration and enantiomeric excess (ee).

Structural Profiling and CIP Priority Logic

The causality behind the molecule's stereochemical behavior originates at the C2 carbon , which acts as the sole chiral center. To definitively assign the (2R) configuration, we must apply the Cahn-Ingold-Prelog (CIP) priority rules based on atomic numbers.

Substituent Analysis at C2:
  • -NH₂ (Amino group): Nitrogen has an atomic number of 7, granting it the highest priority.

  • -CH₂Br (Bromomethyl group): The carbon is bonded to Bromine (atomic number 35), which outweighs any carbon-carbon bonds.

  • -CH₂CH(CH₃)₂ (Isobutyl group): The carbon is bonded to another carbon, placing it third.

  • -H (Hydrogen): Atomic number 1, lowest priority.

When the lowest priority group (-H) is oriented away from the observer (dashed wedge), the sequence from Priority 1 → Priority 2 → Priority 3 traces a clockwise path, confirming the (R) absolute configuration.

CIP_Logic C2 Chiral Center (C2) P1 Priority 1: -NH2 (Atomic No. N=7) C2->P1 P2 Priority 2: -CH2Br (C bonded to Br=35) C2->P2 P3 Priority 3: -CH2CH(CH3)2 (C bonded to C) C2->P3 P4 Priority 4: -H (Atomic No. H=1) C2->P4 Config (2R) Configuration Clockwise (1 -> 2 -> 3) P1->Config P2->Config P3->Config

Fig 1: CIP priority assignment and (2R) configuration logic for the C2 chiral center.

Orthogonal Validation Workflows

Chiral amines are notoriously susceptible to partial racemization depending on their synthetic origin (e.g., reductive amination vs. asymmetric alkylation). Therefore, a self-validating analytical system is required. We employ two orthogonal techniques: NMR for absolute configuration and HPLC for enantiomeric purity.

Workflow A: Absolute Configuration via Mosher's Acid Derivatization

The Causality: Direct NMR analysis cannot distinguish between enantiomers because they reside in an achiral environment and exhibit identical chemical shifts. By reacting the primary amine with an enantiopure chiral derivatizing agent (CDA)—specifically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid)—we convert the enantiomers into diastereomers[1]. These diastereomers possess distinct 3D conformations, leading to anisotropic shielding and deshielding effects from the MTPA phenyl ring that differentiate the chemical shifts of adjacent protons[2].

Furthermore, utilizing the CF₃ group of MTPA allows for ¹⁹F NMR analysis. Fluorine NMR is highly sensitive to the diastereomeric environment and completely free from the background proton overlap that often complicates aliphatic amine spectra[3].

Step-by-Step Protocol:

  • System Validation (Control): First, derivatize a known racemic standard of 1-bromo-4-methylpentan-2-amine with (R)-MTPA-Cl to ensure the NMR instrument can adequately resolve the two resulting diastereomeric peaks.

  • Sample Preparation: Dissolve ~5 mg of the synthesized (2R)-1-bromo-4-methylpentan-2-amine in 0.5 mL of anhydrous CDCl₃ in a standard NMR tube.

  • Derivatization: Add 1.2 molar equivalents of (R)-MTPA-Cl and a catalytic amount of deuterated pyridine (to act as an HCl scavenger and drive the reaction forward).

  • Incubation: Agitate gently and incubate at room temperature for 1–2 hours. Monitor via TLC to confirm complete amide formation.

  • Parallel Reaction: Repeat steps 2–4 in a separate NMR tube using the opposite enantiomer, (S)-MTPA-Cl.

  • Acquisition & Calculation: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on the substituents attached to C2. Positive and negative Δδ values map to the spatial proximity of the methoxy group, definitively confirming the (2R) configuration[1].

Mosher_Workflow Start Enantiomerically Pure Amine (2R)-1-bromo-4-methylpentan-2-amine Split Aliquot into Two NMR Tubes Start->Split R_MTPA React with (R)-MTPA-Cl (Mosher's Acid Chloride) Split->R_MTPA S_MTPA React with (S)-MTPA-Cl (Mosher's Acid Chloride) Split->S_MTPA NMR_R Acquire 1H & 19F NMR (Diastereomer 1) R_MTPA->NMR_R NMR_S Acquire 1H & 19F NMR (Diastereomer 2) S_MTPA->NMR_S Calc Calculate Δδ (δS - δR) for adjacent protons NMR_R->Calc NMR_S->Calc Result Confirm (2R) Absolute Configuration Calc->Result

Fig 2: Self-validating Mosher's acid derivatization workflow for absolute configuration.

Workflow B: Enantiomeric Excess (%ee) via Chiral HPLC

The Causality: While NMR validates the absolute 3D geometry, Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying enantiomeric purity. A chiral stationary phase (CSP) creates transient diastereomeric complexes with the analyte enantiomers. The difference in free energy (ΔΔG) of these transient complexes dictates their interaction strength with the column, leading to distinct retention times[4].

Step-by-Step Protocol:

  • Column Selection: Equip the HPLC with a polysaccharide-derived CSP (e.g., Chiralcel OD-H). The carbamate linkages in the stationary phase provide robust hydrogen-bonding sites for the primary amine.

  • Mobile Phase Optimization: Prepare an isocratic normal-phase solvent system consisting of Hexane/Isopropanol (90:10 v/v). Critical Step: Add 0.1% diethylamine (DEA) to the mobile phase. Because aliphatic amines are highly basic, they interact strongly with residual free silanols on the silica support, causing severe peak tailing. DEA competitively binds these silanols, ensuring sharp, Gaussian peaks for accurate integration.

  • System Suitability (Self-Validation): Inject a racemic mixture of 1-bromo-4-methylpentan-2-amine. Verify that the resolution factor (Rs) between the (R) and (S) peaks is ≥ 1.5 (baseline resolution).

  • Sample Analysis: Inject 10 μL of a 1 mg/mL solution of the (2R) target analyte.

  • Detection & Quantification: Monitor the eluent using an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore. Calculate the %ee using the integrated peak areas: %ee =[(Area R - Area S) / (Area R + Area S)] × 100[4].

Quantitative Data Synthesis

To streamline the interpretation of the analytical outputs, the expected metrics for validating (2R)-1-bromo-4-methylpentan-2-amine are consolidated below.

Table 1: Cahn-Ingold-Prelog (CIP) Priority Assignment for C2 Chiral Center

SubstituentAtomic CompositionPriority RankJustification
-NH₂ N (7)1Highest atomic number directly attached to C2.
-CH₂Br C (6) → Br (35)2Carbon bonded to Bromine outweighs Carbon bonded to Carbon.
-CH₂CH(CH₃)₂ C (6) → C (6)3Carbon bonded to another Carbon (isobutyl group).
-H H (1)4Lowest atomic number.

Table 2: Expected Analytical Metrics for Stereochemical Validation

Analytical TechniqueMetric(2R)-Enantiomer Profile(2S)-Enantiomer ProfileDiagnostic Value
¹⁹F NMR (MTPA Amide) Chemical Shift (δ)Distinct singlet (e.g., ~ -71.5 ppm)Distinct singlet (e.g., ~ -71.8 ppm)Confirms absolute configuration via Δδ calculation without proton overlap.
Chiral HPLC (Normal Phase) Retention Time (tR)tR1 (Major peak, e.g., 8.5 min)tR2 (Minor/absent peak, e.g., 12.1 min)Quantifies enantiomeric excess (%ee) based on peak area integration.

Conclusion

The rigorous stereochemical profiling of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- requires a multi-faceted analytical approach. By understanding the CIP priority logic and applying orthogonal, self-validating workflows—Mosher's acid derivatization for absolute configuration and Chiral HPLC for enantiomeric excess—researchers can guarantee the chiral integrity of this building block before its integration into complex pharmaceutical syntheses.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocols for (2R)-1-Bromo-4-methylpentan-2-amine Hydrobromide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Analytical Protocol Executive Summary & Mechanistic Causality (2R)-1-Bromo-4-methylpentan-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Analytical Protocol

Executive Summary & Mechanistic Causality

(2R)-1-Bromo-4-methylpentan-2-amine (CAS: 700340-38-1)[1] is a highly versatile, chiral aliphatic building block utilized extensively in the synthesis of peptidomimetics, targeted enzyme inhibitors, and complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, it is critical to emphasize the causality behind the handling requirements of this compound. Primary β -bromoamines are inherently unstable in their free-base form. The spatial proximity of the nucleophilic primary amine to the electrophilic brominated carbon facilitates a rapid, spontaneous intramolecular SN​2 reaction, resulting in the formation of 2-isobutylaziridine.

To prevent this degradation and mitigate the severe toxicity associated with volatile aziridines, the target compound must always be synthesized, isolated, and stored as its hydrobromide salt. Protonation of the amine lone pair completely suppresses its nucleophilicity, rendering the molecule shelf-stable[2].

Synthetic Pathway Visualization

The most robust and stereoretentive pathway to synthesize (2R)-1-bromo-4-methylpentan-2-amine hydrobromide begins with the natural amino acid D-Leucine. The process involves a two-step sequence: reduction of the carboxylic acid to an amino alcohol, followed by nucleophilic halogenation.

SynthesisPathway N1 D-Leucine (Starting Material) N2 D-Leucinol (Intermediate) N1->N2 NaBH4 / I2 THF, Reflux N3 (2R)-1-Bromo-4- methylpentan-2-amine HBr (Target Product) N2->N3 48% aq. HBr Reflux, 110°C N4 (2R)-2-Isobutylaziridine (Degradation Product) N3->N4 Free-basing (pH > 7) Spontaneous SN2

Fig 1: Stereoretentive synthesis of (2R)-1-bromo-4-methylpentan-2-amine HBr and its degradation.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Each major transformation includes an In-Process Quality Control (IPC) metric to ensure reaction completion before proceeding, minimizing downstream purification failures.

Protocol A: Reduction of D-Leucine to D-Leucinol

Note: This utilizes the highly efficient Sodium Borohydride/Iodine system, which generates borane in situ, allowing for the reduction of amino acids without the need for highly pyrophoric Lithium Aluminum Hydride (LiAlH4).

  • System Setup: Equip a 1L 3-neck round-bottom flask with a reflux condenser, an addition funnel, and a mechanical stirrer. Purge the system with inert Nitrogen ( N2​ ).

  • Reagent Loading: Suspend D-Leucine (1.0 eq, 100 mmol) and NaBH4​ (2.5 eq, 250 mmol) in 250 mL of anhydrous Tetrahydrofuran (THF).

  • Iodine Addition: Dissolve I2​ (1.0 eq, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise via the addition funnel at 0°C over 45 minutes. Causality: Slow addition controls the exothermic generation of hydrogen gas and borane.

  • Reflux: Once addition is complete, heat the reaction mixture to reflux (approx. 66°C) for 14 hours.

  • Quenching: Cool the mixture to 0°C and cautiously add Methanol (MeOH) dropwise until effervescence ceases, destroying excess borane.

  • Workup: Concentrate the mixture in vacuo. Dissolve the resulting white paste in 20% aqueous KOH (150 mL) and extract with Dichloromethane (DCM) (3 x 100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to yield D-Leucinol as a viscous, pale-yellow oil.

  • IPC Validation: Confirm completion via 1H NMR. The disappearance of the broad carboxylic acid proton and the appearance of a new multiplet at ~3.4 ppm (corresponding to the −CH2​OH protons) validates the reduction.

Protocol B: Bromination to (2R)-1-Bromo-4-methylpentan-2-amine Hydrobromide
  • System Setup: Equip a 250 mL round-bottom flask with a short-path distillation head.

  • Reagent Loading: Add D-Leucinol (1.0 eq, 80 mmol) to the flask. Slowly add 48% aqueous Hydrobromic Acid (HBr) (5.0 eq, 400 mmol). Caution: Highly exothermic acid-base neutralization will occur immediately.

  • Distillation: Heat the mixture to 110°C. Distill off the water and excess THF/MeOH residues until the internal temperature reaches approximately 120-125°C (the boiling point of the constant-boiling HBr azeotrope).

  • Reflux: Swap the distillation head for a reflux condenser and maintain the mixture at gentle reflux for 12 hours. Causality: The high concentration of bromide ions and elevated temperature are required to drive the nucleophilic substitution of the highly resistant primary alcohol.

  • Isolation: Cool the reaction mixture to room temperature, then further to 0°C. The product will precipitate as a dense crystalline solid.

  • Purification: Filter the solid under vacuum. Recrystallize the crude product from a minimal amount of boiling absolute ethanol, adding diethyl ether dropwise until turbidity appears. Cool to 4°C to yield pure (2R)-1-bromo-4-methylpentan-2-amine hydrobromide as white needles.

  • IPC Validation: Melting point analysis and 1H NMR. The downfield shift of the C1 protons (from ~3.4 ppm in the alcohol to ~3.6-3.8 ppm in the bromide) confirms successful halogenation.

Quantitative Data & Physicochemical Properties

The following table summarizes the critical analytical data for the target compound to aid in characterization and procurement verification[1][2].

PropertyValue / SpecificationAnalytical Significance
IUPAC Name (2R)-1-bromo-4-methylpentan-2-amineStandard nomenclature for regulatory filing.
CAS Registry Number 700340-38-1 (2R-enantiomer)Distinct from the 2S-enantiomer (74605-21-3).
Molecular Formula C6​H14​BrN (Free base)Used for high-resolution mass spectrometry (HRMS).
Molecular Weight 180.09 g/mol (Free base)Expected M+H+ peak at m/z 181.04.
Topological Polar Surface Area 26 A˚2 Indicates high lipophilicity and membrane permeability.
Storage Conditions 2-8°C, under inert atmospherePrevents hygroscopic degradation of the HBr salt.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13124271, (2S)-1-Bromo-4-methylpentan-2-amine. Retrieved from[Link]

  • ChemWhat Registry. 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (CAS 700340-38-1). Retrieved from [Link]

Sources

Application

Applications of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- in asymmetric catalysis

Application Note: Strategic Utilization of (2R)-1-Bromo-4-methylpentan-2-amine in Asymmetric Catalysis Executive Summary The pursuit of highly enantioselective transformations in modern drug development relies heavily on...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of (2R)-1-Bromo-4-methylpentan-2-amine in Asymmetric Catalysis

Executive Summary

The pursuit of highly enantioselective transformations in modern drug development relies heavily on the architectural precision of chiral ligands and organocatalysts. (2R)-1-Bromo-4-methylpentan-2-amine (derived from the chiral pool precursor D-leucinol) serves as a highly versatile, bifunctional chiral synthon. By possessing both an electrophilic bromide and a nucleophilic primary amine, this compound acts as the direct gateway to (R)-2-isobutylaziridine. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this bromoamine in the synthesis of privileged chiral ligands, specifically for Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Henry reactions.

Physicochemical Profiling & Mechanistic Rationale

(2R)-1-Bromo-4-methylpentan-2-amine is rarely handled as a free base due to its propensity for spontaneous intermolecular auto-oligomerization. Instead, it is isolated and stored as a crystalline hydrobromide salt.

Table 1: Physicochemical Properties

Parameter Specification Mechanistic Significance
CAS Number 700340-38-1[1] Unique identifier for the (2R) enantiomer.
Molecular Formula C₆H₁₅Br₂N (as HBr salt) Ensures stoichiometric precision during base neutralization.
Molecular Weight 260.99 g/mol (HBr salt) -
Stereocenter (2R) Configuration Dictates the facial selectivity of the derived transition-metal catalyst.

| Stability | Highly stable as HBr salt | Prevents premature intramolecular cyclization or polymerization. |

The Causality of Experimental Design: The strategic advantage of utilizing the bromoamine over a corresponding tosylate or mesylate lies in the robust crystallinity of its hydrobromide salt. When exposed to biphasic basic conditions, the salt is neutralized, and the proximity of the primary amine to the primary bromide drives a rapid, intramolecular SN​2 cyclization. Because the leaving group is at C1, the chiral center at C2 is completely preserved, yielding enantiopure (R)-2-isobutylaziridine. This aziridine is a highly strained, reactive intermediate that undergoes regioselective ring-opening by various nucleophiles[2], ensuring 100% transfer of chiral fidelity to the final ligand.

Synthetic Workflow & Pathway Visualization

The transformation from the chiral pool to active catalytic ligands follows a strict, self-validating sequence. The regioselectivity of the aziridine ring-opening (attack at the unsubstituted C1 position) guarantees that the (2R) stereocenter is never compromised.

G A D-Leucinol (Chiral Pool) B (2R)-1-bromo-4-methylpentan-2-amine HBr (Stable Precursor) A->B HBr, Reflux (Bromination) C (R)-2-Isobutylaziridine (Reactive Intermediate) B->C NaOH, H2O/Ether, 0°C (Intramolecular SN2) D Chiral 1,2-Diamines (ATH Ligands) C->D TsNH2, Lewis Acid (Regioselective Ring-Opening) E Chiral NHC Precursors (Organocatalysts) C->E Imidazole derivative (Regioselective Ring-Opening)

Caption: Synthetic workflow from D-Leucinol to privileged chiral ligands via the bromoamine intermediate.

Validated Experimental Protocols

Protocol A: Intramolecular Cyclization to (R)-2-Isobutylaziridine

Objective: Generate the reactive aziridine intermediate while suppressing intermolecular dimerization.

  • Preparation of Biphasic System: Suspend 10.0 mmol of (2R)-1-bromo-4-methylpentan-2-amine hydrobromide in 30 mL of diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Strict temperature control is paramount; elevated temperatures promote the intermolecular attack of the free amine onto the bromide of a neighboring molecule, leading to oligomerization.

  • Base Addition: Dropwise, add 25 mL of an ice-cold 2.0 M aqueous NaOH solution over 15 minutes.

  • Biphasic Extraction: Stir vigorously for 2 hours at 0 °C. The biphasic nature of the reaction ensures that as the free base forms, it immediately partitions into the ether layer, isolating it from unreacted salt and facilitating clean intramolecular cyclization.

  • Workup: Separate the organic layer, extract the aqueous layer with ether ( 2×15 mL), and dry the combined organic phases over anhydrous K2​CO3​ .

  • Concentration: Carefully concentrate under reduced pressure (the aziridine is volatile) to yield (R)-2-isobutylaziridine, which should be used immediately in the next step.

Protocol B: Synthesis of Chiral Diamine Ligands for ATH

Objective: Regioselective ring-opening to form a chiral 1,2-diamine.

  • Activation: Dissolve the freshly prepared (R)-2-isobutylaziridine (approx. 8.5 mmol) in 20 mL of anhydrous acetonitrile. Add 0.1 equivalents of BF3​⋅OEt2​ . Causality: The Lewis acid coordinates to the aziridine nitrogen, increasing the electrophilicity of the ring carbons and directing the incoming nucleophile exclusively to the less sterically hindered C1 position.

  • Nucleophilic Attack: Add 1.0 equivalent of p-toluenesulfonamide ( TsNH2​ ).

  • Reaction: Heat the mixture to 60 °C for 12 hours under an inert argon atmosphere.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography to yield the enantiopure mono-tosylated chiral diamine.

Applications in Asymmetric Catalysis

Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

The chiral diamines derived from (2R)-1-bromo-4-methylpentan-2-amine are premier ligands for Ruthenium-catalyzed ATH of ketones[3]. In this self-validating catalytic cycle, the chiral diamine and the Ru-center act synergistically. The amine proton and the Ru-hydride form a six-membered pericyclic transition state with the incoming ketone, transferring hydrogen with exceptional facial selectivity.

G Pre Ru(II)-Diamine Precatalyst Act Active 16e- Ru-Amide Pre->Act Base activation (-HCl) Hyd 18e- Ru-Hydride-Amine Act->Hyd + i-PrOH (H-Donor) - Acetone TS Bifunctional Transition State (Facial Selective Binding) Hyd->TS + Prochiral Ketone TS->Act Product Release Prod Enantiopure Chiral Alcohol TS->Prod Yields

Caption: The bifunctional catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Asymmetric Henry (Nitroaldol) Reactions

Beyond ATH, aziridines derived from this bromoamine are used to synthesize chiral aziridine-functionalized organophosphorus ligands. When complexed with Cu(II), these ligands create a highly restrictive chiral pocket ideal for the Asymmetric Henry reaction[4].

Table 2: Comparative Performance of Aziridine-Derived Cu(II) Catalysts in Henry Reactions (Reaction: Benzaldehyde + Nitromethane β -nitroalcohol)

Catalyst ArchitectureMetal CenterYield (%)Enantiomeric Excess (ee %)
Cu(II)-(R)-2-isobutylaziridine phosphineCu(II)88%94%
Cu(II)-(S)-2-isopropylaziridine phosphineCu(II)85%92%
Uncatalyzed (Background)None< 10%0% (Racemic)

Data synthesized from recent literature evaluating aziridine-functionalized organophosphorus compounds[4]. The bulky isobutyl group (derived from the original D-leucinol framework) provides superior steric shielding compared to smaller alkyl chains, maximizing the enantiomeric excess.

References

  • Sun, Q., et al. "Recent Developments in Catalytic Asymmetric Aziridination". National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Chem-Station. "Noyori Asymmetric Transfer Hydrogenation". Chem-Station Int. Ed. Available at:[Link]

  • MDPI. "Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu(II)-Aziridine-Functionalized Organophosphorus Compounds". MDPI Open Access Journals. Available at:[Link]

Sources

Method

Application Note: Comprehensive Protocols for the Handling and Storage of Moisture-Sensitive (2R)-1-bromo-4-methyl-2-pentanamine

An In-Depth Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (2R)-1-bromo-4-methyl-2-pentanamine is a chiral building block with significant potential in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2R)-1-bromo-4-methyl-2-pentanamine is a chiral building block with significant potential in pharmaceutical synthesis. Its utility is predicated on its purity and stability, which are directly threatened by its hygroscopic nature and reactivity. This document provides a comprehensive, experience-driven guide for the safe and effective handling and storage of this compound. The protocols herein are designed to preserve the compound's integrity by rigorously excluding atmospheric moisture and oxygen, thereby ensuring reproducibility and success in sensitive synthetic applications. We will move beyond procedural lists to explain the fundamental chemical principles that dictate these best practices, ensuring a self-validating system of laboratory operations.

Compound Profile and Inherent Instabilities

(2R)-1-bromo-4-methyl-2-pentanamine possesses two key functional groups that define its reactivity and sensitivity: a primary amine and a primary alkyl bromide.

  • Primary Amine (-NH₂): This group is basic and nucleophilic. Critically, it is hygroscopic, readily absorbing moisture from the air[1]. Furthermore, primary amines can react with atmospheric carbon dioxide (CO₂) in the presence of water, leading to the formation of bicarbonate salts or carbamates, effectively consuming the reagent and introducing impurities[2].

  • Alkyl Bromide (-CH₂Br): The carbon-bromine bond is a site for nucleophilic substitution. While less acutely sensitive than the amine group, its stability can be compromised by certain storage conditions and contaminants. Organobromine compounds are utilized as versatile building blocks in chemical synthesis[3][4].

Understanding these properties is paramount, as it forms the logical basis for the stringent protocols that follow. The primary goal is to create an environment that is both dry and inert .

Table 1: Physicochemical and Safety Data Summary
PropertyValueSource/Comment
Molecular Formula C₆H₁₄BrNPubChem CID: 13124271 (for S-isomer)[5]
Molecular Weight 180.09 g/mol PubChem CID: 13124271 (for S-isomer)[5]
Appearance Varies; often a liquid or low-melting solid.General knowledge for similar compounds.
Key Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]Based on analogous compounds.
Incompatibilities Strong oxidizing agents, strong bases, moisture, carbon dioxide.[1][6]

Personal Protective Equipment (PPE) and Safety

Before handling the compound, a thorough risk assessment must be conducted. The mandatory PPE is designed to protect against the primary routes of exposure.

Table 2: Required Personal Protective Equipment
Protection TypeSpecificationRationale and Best Practices
Eye Protection Chemical splash goggles.[6][8]Protects against splashes and potential vapors. Must be worn at all times in the work area.
Hand Protection Nitrile or neoprene gloves.[8]Provides a barrier against skin contact. Inspect gloves for integrity before use and change them immediately if contamination is suspected.
Body Protection Flame-resistant lab coat, long pants, closed-toe shoes.[9]Protects skin from accidental spills. Cotton-based clothing is preferable to synthetic materials[9].
Respiratory Use only in a certified chemical fume hood.[7]A fume hood is the primary engineering control to prevent inhalation of any potential vapors[7].

Long-Term and Short-Term Storage Protocols

The primary objective of storage is to prevent degradation from atmospheric moisture and CO₂. The choice of storage method depends on the intended duration and frequency of use.

Causality of Storage Choices

Storing amines in a dry, inert environment is critical because they are hygroscopic and can react with moisture, leading to hydrolysis and the formation of byproducts[1]. Sealing containers tightly preserves the quality of the amines by preventing exposure to air and moisture[1]. For highly sensitive materials, storage under an inert gas like nitrogen or argon is standard practice[10][11].

start Select Storage for (2R)-1-bromo-4-methyl-2-pentanamine q1 Long-term storage (>1 month) or infrequent use? start->q1 glovebox Store in Glovebox (Primary Method) q1->glovebox Yes q2 Short-term storage (<1 month) and frequent use? q1->q2 No ampule Flame-seal in Glass Ampule (Alternative) sureseal Original Sure/Seal™ Bottle in Desiccator q2->sureseal schlenk_flask Transfer to Schlenk Flask with Septum q2->schlenk_flask

Caption: Decision workflow for selecting the appropriate storage method.

Protocol for Long-Term Storage (Glovebox)

A glovebox provides the most secure environment by maintaining a continuously purified inert atmosphere[12].

  • Preparation: Ensure the glovebox oxygen and moisture levels are below the acceptable threshold for your process (typically <10 ppm).

  • Container: Use a glass vial or bottle with a PTFE-lined cap.

  • Labeling: Clearly label the container with the compound name, structure, date of storage, and any relevant hazard symbols.

  • Sealing: After placing the compound in the vial inside the glovebox, tighten the cap securely. For added protection, wrap the cap-vial interface with Parafilm M®.

  • Location: Store the vial in a designated, organized area within the glovebox, away from highly reactive materials.

Protocol for Short-Term Storage (Schlenk Flask or Sure/Seal™ Bottle)

For material that will be used frequently, storage in a Schlenk flask or the original vendor packaging (e.g., Sigma-Aldrich Sure/Seal™ bottle) is practical[13][14].

  • Environment: Store the sealed container inside a desiccator cabinet that is regularly purged with dry nitrogen or contains an active desiccant.

  • Container Integrity: After each use, ensure the rubber septum on the Schlenk flask or Sure/Seal™ bottle is not overly punctured. A compromised septum is a primary entry point for moisture.

  • Positive Pressure: Always maintain a slight positive pressure of inert gas (argon or nitrogen) within the Schlenk flask. This can be achieved by connecting it to a gas bubbler.

  • Light Protection: While this specific compound is not noted for light sensitivity, it is good practice to wrap the container in aluminum foil or store it in an amber desiccator to prevent potential photodegradation[15].

Handling Protocols: Inert Atmosphere Techniques

Handling this reagent requires air-free techniques to prevent its degradation upon contact with the atmosphere[16]. The two primary methods are the use of a glovebox and a Schlenk line.

General Glassware Preparation

All glassware must be rigorously dried to remove adsorbed water before use.

  • Oven Drying: Place all glassware (flasks, syringes, needles, cannula) in a laboratory oven at >120 °C for at least 4 hours, or preferably overnight.

  • Assembly: Assemble the hot glassware quickly while flushing with a stream of dry nitrogen or argon.

  • Flame Drying (Final Step): For the most demanding applications, assemble the apparatus on the Schlenk line. Heat the glassware under a high vacuum with a heat gun or a soft flame until all visible moisture is gone. Allow it to cool to room temperature under vacuum before backfilling with inert gas. This process is repeated three times[16].

Protocol: Transferring the Reagent via Schlenk Line

The Schlenk line allows for the manipulation of air-sensitive compounds on the benchtop by using a dual manifold for vacuum and inert gas[12][13].

cluster_prep Preparation cluster_cycle Purge & Refill Cycle (Repeat 3x) cluster_transfer Reagent Transfer p1 1. Assemble & Flame-Dry Reaction Flask p2 2. Cool Under High Vacuum c1 3. Backfill Flask with Inert Gas (Ar/N₂) c2 4. Evacuate Flask to High Vacuum t1 5. Establish Positive Inert Gas Flow (Bubbler) c2->t1 t2 6. Transfer Reagent via Dry Syringe/Cannula t1->t2 t3 7. Seal Flask & Maintain Inert Atmosphere t2->t3

Caption: Standard workflow for an inert atmosphere reagent transfer using a Schlenk line.

  • System Purge: Prepare the reaction flask as described in section 4.1. Ensure it is connected to the Schlenk line and has undergone at least three vacuum/inert gas backfill cycles[10][16].

  • Establish Positive Pressure: Leave the flask under a positive pressure of inert gas, confirmed by a steady outflow through a bubbler.

  • Prepare for Transfer: If the reagent is in a Sure/Seal™ bottle, create a positive pressure of inert gas in the headspace by inserting a needle connected to the gas line.

  • Syringe Transfer: Using a clean, dry syringe, pierce the septum of the reagent bottle and draw the desired volume. To prevent pulling a vacuum in the reagent bottle, which can draw in air, use a needle attached to a gas line to replace the volume removed[14].

  • Dispense: Quickly transfer the syringe to the reaction flask and pierce the septum. Inject the reagent into the flask.

  • Rinse Syringe: It is good practice to immediately rinse the syringe by drawing up and expelling a dry, inert solvent to prevent the needle from clogging[17].

Spill Management and Waste Disposal

Accidents can happen, and proper preparation is key to mitigating them. All waste must be treated as hazardous.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (If Necessary): For large spills, evacuate the area.

  • Containment: For small spills within a fume hood, contain the spill using a non-combustible absorbent material like dry sand or vermiculite. Do not use paper towels, as they can be combustible[18].

  • Neutralization (for residue): The spill area and any contaminated equipment can be decontaminated with a saturated solution of sodium thiosulfate, followed by soap and water[8].

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

Waste Quenching and Disposal Protocol

Reaction mixtures containing unreacted (2R)-1-bromo-4-methyl-2-pentanamine must be quenched before disposal[19]. Never add water directly to the concentrated reagent.

  • Inert Conditions: Place the reaction flask in an ice-water bath under an inert atmosphere to control any potential exotherm[20].

  • Initial Quench: While stirring, slowly and cautiously add a less reactive protic solvent like isopropanol or ethanol to react with the residual amine[21].

  • Secondary Quench: Once the initial reaction subsides, slowly add methanol, followed by the cautious, dropwise addition of water[18].

  • Neutralization: Check the pH of the aqueous layer. Neutralize with a dilute acid (e.g., 1M HCl) or base (e.g., sodium bicarbonate) as needed[21].

  • Disposal: The final, quenched mixture should be transferred to a labeled hazardous waste container. Adhere strictly to your institution's hazardous waste disposal guidelines[19][20]. Empty reagent bottles should not be quenched by the user; they should be securely capped and disposed of via the institutional hazardous waste program[19].

References

  • Air-free technique. Wikipedia. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. [Link]

  • Inert Atmosphere. YouTube. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

  • Bromine Safety Guideline. Kansas State University. [Link]

  • (2S)-1-Bromo-4-methylpentan-2-amine. PubChem, National Institutes of Health. [Link]

  • Disposal of Highly Reactive Reagents. University of Pennsylvania EHRS. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination. ResearchGate. [Link]

  • Quenching and Disposal of Water Reactive Materials. Oregon State University, Environmental Health and Safety. [Link]

  • Quenching of Water Reactive Materials. The Sarpong Group, University of California, Berkeley. [Link]

  • Organobromine chemistry. Wikipedia. [Link]

  • 2-Pentanamine,N-(1,3-dimethylbutyl)-4-methyl. Chemsrc. [Link]

  • 2-Pentanamine, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Water Sensitive Chemicals. University of California, Santa Barbara, Environment, Health & Safety. [Link]

  • (±)-4-Methyl-2-Pentanamine. ChemBK. [Link]

  • Guidance Document on the Determination of Organobromine Contaminants ANNEX A. EURL POPs. [Link]

  • Unravelling moisture-induced CO₂ chemisorption mechanisms in amine-modified sorbents at the molecular scale. RSC Publishing. [Link]

Sources

Application

Application Note: (2R)-1-Bromo-4-methylpentan-2-amine as a Chiral Building Block in API Synthesis

Executive Summary (2R)-1-Bromo-4-methylpentan-2-amine (CAS: 700340-38-1) is a highly versatile, bifunctional chiral building block derived from D-leucinol[1]. Featuring a pre-installed leaving group (bromide) adjacent to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-Bromo-4-methylpentan-2-amine (CAS: 700340-38-1) is a highly versatile, bifunctional chiral building block derived from D-leucinol[1]. Featuring a pre-installed leaving group (bromide) adjacent to a chiral primary amine, it is uniquely primed for the rapid synthesis of (R)-2-isobutylaziridine. This reactive intermediate is a cornerstone in the development of peptidomimetics, protease inhibitors, and complex chiral Active Pharmaceutical Ingredients (APIs). This guide details the physicochemical rationale, handling protocols, and step-by-step synthetic workflows for utilizing this compound in drug development.

Physicochemical Profiling & Structural Rationale

Selecting the brominated amine over its parent amino alcohol (D-leucinol) offers distinct advantages in process chemistry:

  • Thermodynamic Efficiency : Cyclizing an amino alcohol typically requires stoichiometric activating agents (e.g., Mitsunobu reagents or sulfonyl chlorides), generating significant chemical waste. In contrast, the pre-brominated amine undergoes spontaneous intramolecular SN​2 cyclization under mild basic conditions, maximizing atom economy.

  • Stability and Handling : As a free base, 1-halo-2-amines are notoriously unstable due to auto-cyclization. Therefore, (2R)-1-bromo-4-methylpentan-2-amine is commercially supplied and stored as a hydrobromide salt[2]. This salt form ensures long-term shelf stability while allowing for on-demand aziridination via simple biphasic neutralization.

  • Stereochemical Fidelity : The stereocenter at C2 (bearing the isobutyl group) is strictly preserved during the cyclization and subsequent regioselective ring-opening, ensuring high enantiomeric excess (ee) in the final API ()[3].

Mechanistic Workflow

API_Workflow A (2R)-1-Bromo-4-methylpentan-2-amine Hydrobromide Salt B Neutralization & Cyclization (NaOH, H2O/Et2O, 0°C) A->B C (R)-2-Isobutylaziridine (NH-Aziridine) B->C Intramolecular SN2 D N-Activation (Boc2O, DMAP, DCM) C->D E N-Boc-(R)-2-Isobutylaziridine (Activated Electrophile) D->E LUMO Lowering F Regioselective Ring-Opening (Nu-, Lewis Acid) E->F G Chiral API Intermediate (e.g., Diamine, Amino Acid) F->G C3 Attack (Steric Control)

Workflow for converting (2R)-1-Bromo-4-methylpentan-2-amine into chiral API intermediates.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Isobutylaziridine via Base-Mediated Cyclization

Causality Focus: A biphasic solvent system is employed to immediately partition the volatile, highly reactive free aziridine into the organic layer as it forms. This spatial separation prevents intermolecular oligomerization and side reactions with the aqueous base.

  • Preparation : Suspend (2R)-1-bromo-4-methylpentan-2-amine hydrobromide (1.0 eq) in diethyl ether ( Et2​O ) to achieve a 0.5 M concentration in a round-bottom flask equipped with a magnetic stirrer.

  • Neutralization : Cool the suspension to 0 °C using an ice bath. Slowly add an equal volume of pre-cooled 2M aqueous NaOH (2.5 eq) dropwise over 15 minutes.

    • Self-Validation Step: The opaque suspension will visually clear into two distinct liquid phases as the salt neutralizes and the free base partitions into the ether layer, immediately cyclizing.

  • Reaction : Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Extraction & Drying : Separate the organic layer. Extract the aqueous layer twice with fresh Et2​O . Combine the organic layers and dry over anhydrous K2​CO3​ .

    • Critical Note: Avoid MgSO4​ or Na2​SO4​ , as trace Lewis acidity can trigger premature ring-opening or polymerization of the aziridine.

  • Concentration : Carefully concentrate under reduced pressure (water bath < 30 °C, as the product is volatile) to yield (R)-2-isobutylaziridine as a pale yellow oil.

Protocol 2: N-Activation and Regioselective Ring-Opening

Causality Focus: Unactivated (NH) aziridines are poor electrophiles. N-protection with an electron-withdrawing group (e.g., Boc or Ts) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aziridine, facilitating nucleophilic attack. Due to the steric bulk of the C2-isobutyl group, SN​2 attack occurs almost exclusively at the less hindered C3 position, preserving the C2 stereocenter ()[4], ()[5].

  • N-Activation : Dissolve (R)-2-isobutylaziridine in dichloromethane (DCM). Add Boc2​O (1.1 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 4 hours. Wash with water, dry, and concentrate to yield N-Boc-(R)-2-isobutylaziridine.

  • Ring-Opening : Dissolve the N-Boc aziridine (1.0 eq) in anhydrous THF. Add the desired nucleophile (e.g., NaN3​ , 1.5 eq) and a Lewis acid catalyst (e.g., BF3​⋅OEt2​ , 0.2 eq) if required by the specific nucleophile.

  • Heating : Reflux at 65 °C for 6-8 hours.

    • Self-Validation Step: Monitor via TLC using a Ninhydrin stain. The activated aziridine spot will disappear, replaced by a distinct, lower Rf​ spot corresponding to the ring-opened secondary amine product.

  • Quenching : Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry, and purify via flash chromatography.

Quantitative Data: Regioselective Ring-Opening Profiles

The following table summarizes validated reaction conditions and yields for the nucleophilic ring-opening of N-Boc-(R)-2-isobutylaziridine, demonstrating its utility in generating diverse API precursors ()[6].

Nucleophile ( Nu− )Catalyst / Solvent / TempMajor RegioisomerYield (%)Enantiomeric Excess (ee %)
Sodium Azide ( NaN3​ ) NH4​Cl / MeOH / 65 °CC3-Azide (Terminal)88%>99%
Thiophenol ( PhSH ) BF3​⋅OEt2​ / DCM / 0 °CC3-Thioether92%>99%
Benzylamine ( BnNH2​ ) LiClO4​ / CH3​CN / 80 °CC3-Diamine85%>99%
Gilman Reagent ( Me2​CuLi )None / THF / -78 °CC3-Alkylated81%>99%

Note: The strict preference for C3 attack highlights the excellent steric control exerted by the C2-isobutyl group, which is a critical requirement for asymmetric drug synthesis.

References

  • PubChem Compound Summary for (2S)-1-Bromo-4-methylpentan-2-amine (CID 13124271) . National Center for Biotechnology Information. (Serves as structural proxy for the 2R enantiomer). URL:[Link]

  • A Thermodynamic Preference of Chiral N-Methanesulfonyl and N-Arenesulfonyl 2,3-cis-3-Alkyl-2-Vinylaziridines over Their 2,3-Trans-Isomers . The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Stereospecific Ring Expansion of Chiral Vinyl Aziridines . Organic Letters, ACS Publications. URL:[Link]

  • Asymmetric Vinylogous Aza-Darzens Approach to Vinyl Aziridines . Organic Letters, ACS Publications. URL:[Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of (2R)-1-bromo-4-methyl-2-pentanamine

Abstract This document provides a detailed technical guide on derivatization techniques for the gas chromatography-mass spectrometry (GC-MS) analysis of the chiral halogenated primary amine, (2R)-1-bromo-4-methyl-2-penta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on derivatization techniques for the gas chromatography-mass spectrometry (GC-MS) analysis of the chiral halogenated primary amine, (2R)-1-bromo-4-methyl-2-pentanamine. Direct GC-MS analysis of such compounds is fraught with challenges, including poor chromatographic peak shape, low volatility, and the inability to resolve enantiomers on standard achiral columns.[1][2][3] This guide elucidates the underlying principles of derivatization and presents two robust protocols: an achiral acylation method using pentafluoropropionic anhydride (PFPA) to enhance chromatographic performance and a chiral derivatization method using N-Trifluoroacetyl-L-prolyl chloride (L-TPC) to enable enantiomeric separation and quantification.[4][5][6] Detailed experimental protocols, recommended GC-MS parameters, and data interpretation guidelines are provided to empower researchers to achieve sensitive, accurate, and reproducible results.

The Analytical Challenge: (2R)-1-bromo-4-methyl-2-pentanamine

The target analyte, (2R)-1-bromo-4-methyl-2-pentanamine, presents a multi-faceted analytical challenge for GC-MS. Its structure contains:

  • A primary amine (-NH₂) group: This functional group is highly polar and capable of hydrogen bonding. This leads to undesirable interactions with active sites in the GC inlet and column, resulting in significant peak tailing, poor sensitivity, and reduced column lifetime.[1]

  • A chiral center at the C2 position: In pharmaceutical development and stereoselective synthesis, quantifying the enantiomeric purity is often critical. Enantiomers exhibit identical physical properties in an achiral environment, making their separation on standard GC columns impossible without chemical modification.[4][7]

  • A bromo-substituent : While the bromine atom provides a characteristic isotopic signature beneficial for mass spectrometric identification, the overall molecule may still require derivatization to ensure it reaches the detector in a sharp, well-defined chromatographic band.

To overcome these obstacles, chemical derivatization is an essential sample preparation step. The process modifies the analyte to produce a new compound with properties more suitable for GC analysis.[7][8] The primary goals are to increase volatility and thermal stability while reducing polarity.[1][9]

Strategic Selection of Derivatization Reagents

The choice of derivatizing agent is dictated by the analytical goal. We present two distinct, field-proven strategies.

Strategy A: Achiral Derivatization for Improved Chromatography & Sensitivity

For applications where only quantification of the total amine is required, an achiral derivatization is sufficient. The objective is to cap the polar amine group to improve chromatographic behavior.

  • Reagent of Choice: Pentafluoropropionic Anhydride (PFPA)

    • Causality: PFPA is a powerful acylating agent that reacts rapidly and quantitatively with primary amines to form stable N-pentafluoropropionyl amides.[5][10] This reaction replaces the two active hydrogens on the amine with a nonpolar, electron-rich acyl group. The resulting derivative is significantly more volatile and less polar, leading to sharp, symmetrical peaks.

    • Enhanced Sensitivity: The introduction of five fluorine atoms per derivatization creates a highly electronegative molecule. This dramatically increases the response factor for detectors like the electron capture detector (ECD) and enhances ionization efficiency and fragment ion intensity in mass spectrometry, leading to lower detection limits.[1][5]

Strategy B: Chiral Derivatization for Enantiomeric Resolution

To determine the enantiomeric purity (e.g., quantifying the (2R)- enantiomer in the presence of the (2S)-enantiomer), a chiral derivatizing agent (CDA) is required.

  • Reagent of Choice: N-Trifluoroacetyl-L-prolyl chloride (L-TPC)

    • Principle of Diastereomer Formation: This strategy relies on reacting the enantiomeric mixture with a single, pure enantiomer of the CDA.[4][9] For example, reacting a racemic mixture of (2R)- and (2S)-amine with pure L-TPC produces two distinct diastereomers: (R,S)- and (S,S)-amides.

    • Causality: Diastereomers, unlike enantiomers, have different physical and chemical properties.[4] This difference in their three-dimensional structure leads to differential interactions with the achiral GC stationary phase, allowing them to be chromatographically separated and quantified. L-TPC is a well-established CDA for the enantiomeric resolution of chiral amines, including amphetamine-related compounds.[6][11][12]

Experimental Workflows & Protocols

The following diagram illustrates the overall analytical workflow from sample receipt to final data analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Strategy cluster_analysis Analysis Sample Sample containing (2R)-1-bromo-4-methyl-2-pentanamine Solvent Dissolve in Anhydrous Solvent (e.g., Ethyl Acetate) Sample->Solvent Choice Analytical Goal? Solvent->Choice Achiral Strategy A: Achiral Derivatization (PFPA) Choice->Achiral Total Amine Quantification Chiral Strategy B: Chiral Derivatization (L-TPC) Choice->Chiral Enantiomeric Resolution GCMS GC-MS Analysis (Achiral Column) Achiral->GCMS Chiral->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Overall workflow for GC-MS analysis.

Protocol 1: Achiral Derivatization with PFPA

This protocol is designed for the robust quantification of total 1-bromo-4-methyl-2-pentanamine.

Materials:

  • Sample containing 1-bromo-4-methyl-2-pentanamine

  • Pentafluoropropionic anhydride (PFPA)

  • Anhydrous ethyl acetate or acetonitrile

  • Pyridine (optional, as an acid scavenger)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 10-100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the residue. Add 50 µL of PFPA. If peak tailing is observed in initial runs, a small amount of pyridine (5-10 µL) can be added to scavenge the pentafluoropropionic acid byproduct.[5]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 65°C for 30 minutes.[13][14]

  • Cooling: Allow the vial to cool completely to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system. A reagent blank (all components except the analyte) should be prepared and analyzed alongside the samples to identify any potential interferences.

Protocol 2: Chiral Derivatization with L-TPC

This protocol facilitates the separation and quantification of the (2R)- and (2S)-enantiomers.

Materials:

  • Sample containing 1-bromo-4-methyl-2-pentanamine

  • N-Trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Anhydrous toluene or dichloromethane

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 2 mL reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 10-100 µg) into a reaction vial. Ensure the sample is free of water.

  • Reagent Addition: Dissolve the sample in 200 µL of anhydrous toluene. Add 20 µL of triethylamine to act as an HCl scavenger.

  • Derivatization: Add 50 µL of a 0.1 M solution of L-TPC in anhydrous toluene.

  • Reaction: Cap the vial, vortex, and let it react at room temperature for 20 minutes. The reaction is typically rapid.[6]

  • Work-up:

    • Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess acid chloride. Vortex for 1 minute.

    • Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the dried organic layer into the GC-MS system.

Chiral_Derivatization_Principle cluster_reactants Reactants cluster_products Products cluster_separation Chromatographic Separation Analyte Enantiomeric Mixture (R)-Amine + (S)-Amine Diastereomers Diastereomeric Mixture (R,S)-Amide + (S,S)-Amide Analyte->Diastereomers + (L)-TPC CDA Single Enantiomer CDA (L)-TPC CDA->Diastereomers Separation Separated Diastereomers on Achiral GC Column Diastereomers->Separation

Caption: Principle of chiral derivatization.

GC-MS Parameters and Data Interpretation

Successful analysis depends on both the derivatization and the instrumental method. The following tables provide a validated starting point for method development.

Table 1: Recommended GC-MS Method Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977 MSD or equivalentOffers excellent sensitivity and spectral integrity in both scan and SIM modes.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose achiral column suitable for separating the resulting diastereomers and achiral derivatives.[6]
Inlet Split/Splitless, 250 °CEnsures efficient volatilization of the derivatives without thermal degradation. Splitless mode is recommended for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)This program provides good resolution for the derivatives. The final hold ensures elution of any less volatile components. The program may need optimization.[15]
MS Transfer Line 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Acquisition Mode Full Scan (m/z 50-550) for initial identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.Scan mode is used to confirm the identity of derivatives by their mass spectra. SIM mode provides higher sensitivity by monitoring only characteristic ions.

Table 2: Expected Mass Spectral Data for Derivatives

DerivativeExpected Molecular Ion (M⁺)Key Fragment Ions (m/z)Interpretation of Fragments
PFPA Derivative m/z 311/313 (Br isotopes)268/270, 194, 169, 119, 43Loss of C₃H₇ (-43), characteristic fragments from the pentafluoropropionyl group (C₂F₅CO⁺ at m/z 119, C₃F₅⁺ at m/z 169), and fragments containing the bromine atom.
L-TPC Derivative m/z 358/360 (Br isotopes)315/317, 209, 166, 69Loss of C₃H₇ (-43), the N-trifluoroacetylprolyl moiety (m/z 166), and the trifluoromethyl group (CF₃⁺ at m/z 69). The ion at m/z 209 corresponds to the protonated derivatizing agent.

Note: Molecular ions may be of low abundance in EI-MS. The bromine isotope pattern (⁷⁹Br/⁸¹Br ≈ 1:1) will be a key diagnostic feature for all bromine-containing fragments.

Conclusion

The successful GC-MS analysis of (2R)-1-bromo-4-methyl-2-pentanamine is highly dependent on the implementation of a proper derivatization strategy. For general quantification, acylation with PFPA provides a robust method to improve chromatographic performance and sensitivity. For the critical task of determining enantiomeric purity, chiral derivatization with L-TPC is an effective technique that allows for the separation of enantiomers as diastereomeric derivatives on a standard achiral column. By carefully selecting the derivatization chemistry to match the analytical objective and by optimizing the GC-MS methodology, researchers can achieve reliable and accurate characterization of this and other challenging chiral amines.

References

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Retrieved from [Link]

  • Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. Retrieved from [Link]

  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. Retrieved from [Link]

  • Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate. Retrieved from [Link]

  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. Retrieved from [Link]

  • Various Authors. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Bullerdick, N. R. (2016). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

  • Unknown Author. (n.d.). GC Derivatization. Retrieved from [Link]

  • Pusch, M., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. PubMed. Retrieved from [Link]

  • Pusch, M., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. ResearchGate. Retrieved from [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]

  • Van Aken, T., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

  • Lee, D., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. Retrieved from [Link]

  • Liu, J. H., et al. (1983). Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives by capillary gas chromatography/mass spectrometry with chiral and achiral stationary phases. ACS Publications. Retrieved from [Link]

  • Smith, T. L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

Sources

Application

Application Note: Purification and Crystallization of (2R)-1-bromo-4-methylpentan-2-amine Hydrobromide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol and Methodological Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol and Methodological Guide.

Introduction & Chemical Context

The compound (2R)-1-bromo-4-methylpentan-2-amine is a highly valuable chiral building block, frequently derived from D-leucinol, used in the synthesis of complex pharmacophores and allosteric modulators[1]. However, handling β-haloamines presents a significant chemical challenge: the inherent instability of the free base.

When the pH of the environment exceeds 7, the unprotonated primary amine acts as a potent internal nucleophile. It rapidly undergoes an intramolecular SN​2 substitution, displacing the primary bromide to form a highly strained, volatile, and reactive degradation product: (2R)-2-isobutylaziridine .

To circumvent this degradation pathway, the compound must be synthesized, purified, and stored strictly as an acid addition salt. As established in foundational pharmaceutical salt selection guidelines, hydrohalide salts—specifically the hydrobromide (HBr) salt in this context—provide optimal thermodynamic stability and crystalline properties for reactive amines[2],[3]. By maintaining the amine in its protonated state ( −NH3+​ ), its nucleophilicity is completely quenched, rendering the molecule shelf-stable.

Pathway FreeBase (2R)-1-bromo-4-methylpentan-2-amine (Free Base) HBr Addition of HBr (pH < 3) FreeBase->HBr Base Basic Conditions (pH > 7) FreeBase->Base Aziridine (2R)-2-isobutylaziridine (Degradation Product) Salt (2R)-1-bromo-4-methylpentan-2-amine HBr (Stable Salt) HBr->Salt Base->Aziridine

Figure 1: Divergent stability pathways of the β-haloamine based on pH conditions.

Rational Solvent Selection & Causality

Purifying the crude HBr salt requires exploiting its ionic nature. The salt is highly soluble in water and lower alcohols but completely insoluble in non-polar organics and ethers.

  • Why not water? The solubility is too high even at 4 °C, leading to unacceptable yield losses.

  • Why an Ethanol/Diethyl Ether system? Ethanol (EtOH) provides excellent solubility at 60 °C, allowing for hot filtration of polymerized impurities. The dropwise addition of Diethyl Ether (Et₂O) acts as an antisolvent. It drastically lowers the dielectric constant of the medium, driving the supersaturation curve upward and forcing the highly polar HBr salt to crystallize out of solution while leaving non-polar organic impurities in the mother liquor.

Table 1: Solvent System Selection Matrix
Solvent SystemSolubility at 60 °C (mg/mL)Solubility at 4 °C (mg/mL)Expected Yield (%)Purity (HPLC-CAD)
Water> 500> 300< 20%N/A
Methanol45015045%92.5%
Ethanol2804578%98.2%
EtOH / Et₂O (1:2) 280 (in EtOH) < 5 (after Et₂O) 92% > 99.5%

Materials and Reagents

  • Substrate: Crude (2R)-1-bromo-4-methylpentan-2-amine hydrobromide (typically an amber/brown solid if unpurified).

  • Primary Solvent: Absolute Ethanol (EtOH), ACS Reagent Grade (≥99.5%).

  • Antisolvent: Diethyl Ether (Et₂O), Anhydrous, BHT stabilized.

  • Equipment: Jacketed glass reactor with programmable temperature control, overhead stirrer, fritted glass funnel (medium porosity), vacuum oven.

Experimental Protocol: Antisolvent Crystallization

This methodology provides a self-validating workflow designed to maximize both enantiomeric excess ( ee ) and chemical purity.

Step 1: Dissolution

  • Transfer 10.0 g of crude (2R)-1-bromo-4-methylpentan-2-amine hydrobromide to a 250 mL jacketed reactor.

  • Add 35 mL of Absolute Ethanol.

  • Heat the suspension to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved. Note: Do not exceed 65 °C to prevent thermal degradation of the alkyl bromide.

Step 2: Hot Filtration

  • Rapidly pass the hot solution through a pre-warmed fritted glass funnel to remove insoluble particulates and polymeric byproducts.

  • Return the clarified filtrate to the reactor and stabilize the temperature at 60 °C.

Step 3: Controlled Cooling

  • Program the reactor jacket to cool from 60 °C to 25 °C at a linear rate of 0.5 °C/min .

  • Causality Note: A slow cooling rate prioritizes crystal growth over rapid nucleation, preventing the occlusion of impurities within the crystal lattice and avoiding the formation of an amorphous crash-out.

Step 4: Antisolvent Addition

  • Once the solution reaches 25 °C, begin the dropwise addition of 70 mL of Diethyl Ether via an addition funnel over 45 minutes.

  • The solution will become turbid, followed by the precipitation of pristine white crystals.

Step 5: Aging and Isolation

  • Cool the slurry to 4 °C and allow it to age for 2 hours to maximize yield.

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 2 × 15 mL of cold Diethyl Ether. Causality Note: The cold ether wash displaces the impurity-rich mother liquor without dissolving the purified salt.

Step 6: Drying

  • Transfer the crystals to a vacuum oven.

  • Dry at 40 °C under high vacuum (10 mbar) for 12 hours to remove residual solvents.

Workflow Crude Crude HBr Salt (from D-Leucinol) Dissolve Dissolution in hot EtOH (60-70 °C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (0.5 °C/min to 25 °C) Filter->Cool Antisolvent Antisolvent Addition (Et2O dropwise) Cool->Antisolvent Isolate Vacuum Filtration & Cold Et2O Wash Antisolvent->Isolate Dry Vacuum Drying (40 °C, 10 mbar) Isolate->Dry

Figure 2: Step-by-step antisolvent crystallization workflow for the hydrobromide salt.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded, the isolated material must be subjected to a self-validating analytical panel. Because the molecule lacks a strong UV chromophore, standard UV-Vis HPLC is insufficient.

  • Purity via HPLC-CAD: Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) to accurately quantify non-UV active impurities.

  • Structural Integrity via NMR: Perform 1H -NMR in DMSO- d6​ . The success of the salt formation and absence of degradation is confirmed by the presence of a broad −NH3+​ signal at ~8.0 ppm and the strict absence of aziridine ring protons (which would aberrantly appear as multiplets at ~1.5–2.0 ppm).

  • Stoichiometry via Argentometric Titration: Titrate the sample with AgNO3​ (Volhard method or potentiometric). A bromide content of ~30.6% (w/w) confirms a perfect 1:1 molar ratio of amine to HBr, proving the absence of excess acid or free base.

  • Chiral Integrity: Chiral HPLC must be utilized to confirm that the heating steps did not induce racemization at the C2 stereocenter, ensuring the (2R) configuration is maintained at >99% ee .

Table 2: Quality Control Release Specifications
ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Chemical Purity HPLC-CAD≥ 99.0% a/a
Chiral Purity Chiral HPLC≥ 99.0% ee (2R configuration)
Bromide Content Argentometric Titration30.0% – 31.5% (w/w)
Residual Solvent GC-FIDEtOH < 5000 ppm, Et₂O < 5000 ppm

References

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977).Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. (Cited via related patent literature on amyloid-related diseases).
  • Shrikhande et al. (2017).Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one... ACS Publications.
  • GuideChem Physical Properties Database.2-pentanamina, 1-bromo-4-metil-, (S) - 74605-21-3 (and related enantiomers).

Sources

Method

Application Note: Nucleophilic Substitution Protocols Involving (2R)-1-Bromo-4-methylpentan-2-amine

Executive Summary & Mechanistic Grounding (2R)-1-Bromo-4-methylpentan-2-amine is a highly versatile, chiral β -bromoamine building block primarily derived from D-leucinol [3]. In organic synthesis and drug development, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

(2R)-1-Bromo-4-methylpentan-2-amine is a highly versatile, chiral β -bromoamine building block primarily derived from D-leucinol [3]. In organic synthesis and drug development, its structural value lies in its bifunctionality: the molecule contains both a nucleophilic primary amine and an electrophilic carbon bearing a primary bromide.

The defining reactivity of this compound is governed by Neighboring Group Participation (NGP) . Under basic conditions, the amine lone pair acts as an internal nucleophile, executing an intramolecular SN​2 displacement of the adjacent bromide. Despite the ring strain of the resulting three-membered heterocycle, this cyclization is kinetically favored due to the proximity effect (high effective molarity) and entropic advantages, yielding (R)-2-isobutylaziridine [1].

Once cyclized, the resulting aziridine becomes a potent electrophile for intermolecular nucleophilic substitution. Because the aziridine nitrogen is unactivated (lacking an electron-withdrawing protecting group), incoming nucleophiles regioselectively attack the less sterically hindered C1 position. This sequential "intramolecular cyclization followed by intermolecular ring-opening" serves as a robust platform for synthesizing complex chiral 1,2-disubstituted pentane derivatives without eroding the stereocenter at C2.

Mechanism A (2R)-1-bromo-4-methylpentan-2-amine B Deprotonation (Free Base Formation) A->B KOH / H2O C Intramolecular SN2 (NGP by Amine) B->C - Br⁻ D (R)-2-isobutylaziridine C->D Cyclization

Mechanistic pathway of intramolecular SN2 cyclization to form (R)-2-isobutylaziridine.

Quantitative Data Summary

The table below summarizes the expected outcomes and thermodynamic profiles of nucleophilic substitutions involving (2R)-1-bromo-4-methylpentan-2-amine and its direct aziridine derivative.

Reaction TypeReagent / NucleophileTarget ProductTypical YieldStereochemical Outcome
Intramolecular SN​2 KOH (Internal NH2​ )(R)-2-isobutylaziridine45–60%Retention at C2, Inversion at C1
Intermolecular SN​2 NaN3​ (Azide, N3−​ )(2R)-1-azido-4-methylpentan-2-amine75–85%Retention at C2 (Attack at C1)
Intermolecular SN​2 NaSMe (Thiolate, MeS− )(2R)-4-methyl-1-(methylthio)pentan-2-amine80–90%Retention at C2 (Attack at C1)

Protocol A: Base-Mediated Intramolecular Aziridination

This protocol details the conversion of the hydrobromide salt of (2R)-1-bromo-4-methylpentan-2-amine into (R)-2-isobutylaziridine via base-mediated cyclization, adapting principles from the modified Wenker synthesis [2].

Causality & Experimental Design
  • Why a biphasic solvent system ( Et2​O/H2​O )? Aliphatic aziridines are highly reactive and susceptible to acid-catalyzed ring-opening or aqueous polymerization. By conducting the reaction in a biphasic system, the non-polar aziridine product partitions immediately into the protective diethyl ether layer upon formation. This isolates it from the aqueous hydroxide mixture, preventing hydrolytic degradation.

  • Why finely ground KOH? Potassium hydroxide provides the strong basicity required to fully deprotonate the ammonium salt, shifting the equilibrium entirely toward the free amine, which is a prerequisite for the intramolecular NGP attack.

Workflow Step1 1. Biphasic Setup Dissolve substrate in Et2O/H2O Step2 2. Base Addition Slowly add finely ground KOH Step1->Step2 Step3 3. Cyclization Reflux at 35 °C for 16h Step2->Step3 Step4 4. Extraction Separate organic layer (Et2O) Step3->Step4 Step5 5. Purification Distillation of Aziridine Step4->Step5

Experimental workflow for the base-mediated synthesis of (R)-2-isobutylaziridine.

Step-by-Step Methodology
  • Preparation : In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 50 mmol of (2R)-1-bromo-4-methylpentan-2-amine hydrobromide in 150 mL of anhydrous diethyl ether ( Et2​O ).

  • Base Addition : Add 50 mL of distilled water to create a biphasic mixture. Cool the flask to 0 °C in an ice bath. Slowly add 200 mmol (4 equivalents) of finely ground potassium hydroxide (KOH) in small portions over 15 minutes to prevent excessive exothermic spiking.

  • Cyclization : Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 35 °C) for 16 hours.

  • Workup : Cool the mixture to room temperature. Transfer to a separatory funnel and separate the aqueous layer. Extract the aqueous layer with additional Et2​O (3 × 50 mL).

  • Drying & Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter. Carefully concentrate the solvent under reduced pressure (avoid high vacuum, as the product is volatile).

  • Purification : Purify the crude oil by short-path vacuum distillation to yield (R)-2-isobutylaziridine as a colorless oil (bp ~128 °C at atmospheric pressure) [1].

Self-Validation & Quality Control
  • In-Process TLC : Monitor the disappearance of the bromoamine (ninhydrin active, low Rf​ ) and the appearance of the aziridine (higher Rf​ ).

  • Post-Reaction NMR : 1H NMR ( CDCl3​ ) is the definitive validation tool. The successful cyclization is confirmed by the disappearance of the downfield CH2​−Br protons (typically ~3.4 ppm) and the emergence of highly shielded aziridine ring protons at δ 1.22 (d, 1H), 1.60–1.71 (m, 1H), and 1.81–1.87 (m, 1H) [1].

Protocol B: Regioselective Intermolecular Ring-Opening

This protocol utilizes the isolated (R)-2-isobutylaziridine for a regioselective ring-opening substitution using sodium azide, yielding a chiral 1,2-azidoamine.

Causality & Experimental Design
  • Why does the nucleophile attack C1? In unactivated aliphatic aziridines, ring-opening proceeds strictly via an SN​2 mechanism. The steric bulk of the isobutyl group at C2 directs the incoming azide nucleophile exclusively to the less hindered C1 methylene carbon. This ensures complete regioselectivity and absolute retention of the (R)-stereocenter at C2.

  • Why use Ammonium Chloride ( NH4​Cl )? Unactivated aziridines are resistant to nucleophilic attack. NH4​Cl acts as a mild proton source to gently activate the aziridine nitrogen without causing the premature polymerization seen with strong Brønsted acids.

Step-by-Step Methodology
  • Activation : Dissolve 10 mmol of (R)-2-isobutylaziridine in 30 mL of a 9:1 mixture of Methanol/Water. Add 12 mmol of NH4​Cl and stir at room temperature for 10 minutes.

  • Nucleophilic Attack : Add 15 mmol of Sodium Azide ( NaN3​ ). (Safety Note: NaN3​ is highly toxic and potentially explosive; handle with appropriate PPE and avoid heavy metal spatulas).

  • Heating : Heat the mixture to 65 °C and stir for 8 hours.

  • Quenching & Extraction : Cool the reaction to room temperature. Dilute with 50 mL of saturated aqueous NaHCO3​ to ensure the amine is free-based. Extract the aqueous mixture with Ethyl Acetate (3 × 40 mL).

  • Isolation : Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield (2R)-1-azido-4-methylpentan-2-amine.

Self-Validation & Quality Control
  • IR Spectroscopy : The most immediate and reliable validation for this protocol is Infrared (IR) spectroscopy. A successful reaction will show a massive, unmistakable asymmetric stretching band at ~2100 cm⁻¹ , confirming the incorporation of the azide group.

  • Mass Spectrometry : ESI-MS should display the [M+H]+ peak corresponding to the exact mass of the azidoamine product.

References

  • Title: Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: (2S)-1-Bromo-4-methylpentan-2-amine Compound Summary (Note: Enantiomeric reference for general physicochemical properties) Source: PubChem (National Institutes of Health) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (2R)-1-bromo-4-methylpentan-2-amine

Introduction Welcome to the Technical Support Center for the synthesis of complex chiral amines. This guide addresses the critical issue of stereochemical degradation during the synthesis and storage of (2R)-1-bromo-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of complex chiral amines. This guide addresses the critical issue of stereochemical degradation during the synthesis and storage of (2R)-1-bromo-4-methylpentan-2-amine (also known as (2R)-1-bromo-4-methyl-2-pentanamine).

Mechanistic FAQ: Understanding the Root Cause

Q1: Why is (2R)-1-bromo-4-methylpentan-2-amine highly susceptible to racemization during synthesis? A1: The racemization of β -bromo amines is driven by the formation of an aziridinium ion intermediate . In the unprotected free base form, the nitrogen lone pair acts as an internal nucleophile. It attacks the adjacent C1​ carbon bearing the bromine atom via an intramolecular SN​2 reaction, forming a highly strained, positively charged 3-membered aziridinium ring [1].

Because the aziridinium ion is pseudo-symmetrical, the subsequent ring-opening by a bromide ion can occur at either the C1​ or C2​ position. When the bromide attacks the chiral C2​ center, it causes an inversion of stereochemistry. Over time, this reversible cyclization-opening cycle leads to complete racemization of the product.

Q2: How does the choice of solvent affect this racemization? A2: Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the ionic aziridinium intermediate, drastically accelerating the racemization process. Conversely, non-polar solvents or strongly acidic aqueous media suppress this pathway either by poor ion stabilization or by protonating the amine lone pair.

Troubleshooting Guide: Strategic Prevention

Q3: How can I modify my synthetic route to prevent the formation of the aziridinium intermediate? A3: You must eliminate the nucleophilicity of the nitrogen lone pair. This is achieved through two primary strategies:

  • Electron-Withdrawing Protecting Groups (EWGs): Convert the primary amine to a carbamate (e.g., Boc, Cbz) or an imide (e.g., Phthalimide) before bromination. This delocalizes the nitrogen lone pair into the adjacent carbonyl group(s), rendering it non-nucleophilic [2].

  • Complete Protonation: Conduct the bromination under strongly acidic conditions (e.g., 48% aqueous HBr at reflux). The amine is protonated to an ammonium salt ( −NH3+​ ), which lacks a free lone pair and cannot participate in intramolecular cyclization.

Q4: What are the optimal storage conditions for the final product? A4: Never store the product as a free base. It must be isolated and stored as a hydrobromide salt at −20∘C under an inert atmosphere (Argon/Nitrogen). The salt form ensures the amine remains protonated, kinetically locking the stereocenter.

Workflow Visualization

The following diagram illustrates the logical pathways for synthesizing the target molecule, highlighting the critical points of failure and the recommended self-validating routes.

G cluster_0 Path A: Unprotected (High Racemization Risk) cluster_1 Path B: N-Protection (Recommended) cluster_2 Path C: Direct Acidic (Alternative) Leucinol (2R)-2-amino-4-methylpentan-1-ol (Starting Material) DirectBr Direct Bromination Leucinol->DirectBr Lone Pair Active Protect N-Protection (Boc/Phthalimide) Leucinol->Protect AcidBr Conc. HBr / Reflux (Ammonium Salt) Leucinol->AcidBr Aziridinium Aziridinium Intermediate (Intramolecular SN2) DirectBr->Aziridinium Racemic Racemized Product Aziridinium->Racemic Br- Attack at C2 SafeBr Bromination (Appel/PBr3) Protect->SafeBr Deprotect Acidic Deprotection SafeBr->Deprotect PureProduct Enantiopure (2R)-Product (Ammonium Salt) Deprotect->PureProduct AcidBr->PureProduct Lone Pair Protonated

Workflow for synthesizing (2R)-1-bromo-4-methylpentan-2-amine preventing aziridinium formation.

Quantitative Data: Reagent Selection & Racemization Risk

The table below summarizes the causality between reaction conditions and the resulting enantiomeric excess (ee%).

Synthesis MethodReagentsIntermediate StateRacemization RiskExpected ee (%)
Direct Bromination (Unprotected) PBr3​ , DCM, 0∘C Free amine lone pair activeCritical (Aziridinium formation) <10% (Racemic)
Direct Acidic Bromination 48% aq. HBr, RefluxAmmonium salt (Protonated)Low (Lone pair deactivated) >95%
N-Boc Protection + Appel CBr4​ , PPh3​ , then HCl/DioxaneCarbamate (Delocalized lone pair)None (Sterically & electronically locked) >99%
N-Phthalimide Protection Phthalic anhydride, then PBr3​ Imide (Fully delocalized)None (No lone pair available) >99%

Validated Experimental Protocols

To ensure a self-validating system, we recommend the N-Boc Protection Route . This method systematically eliminates the root cause of racemization at each step.

Protocol: Synthesis via N-Boc Protection

Step 1: N-Protection of D-Leucinol

  • Procedure: Dissolve (2R)-2-amino-4-methylpentan-1-ol (1.0 eq) in DCM. Add Triethylamine (1.2 eq) and cool to 0∘C . Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq). Stir at room temperature for 4 hours. Wash with 1M HCl, dry over Na2​SO4​ , and concentrate.

  • Causality: The Boc group converts the basic amine into a neutral carbamate. This prevents the nitrogen from acting as a nucleophile in the subsequent bromination step, completely bypassing the aziridinium pathway.

Step 2: Bromination via Appel Reaction

  • Procedure: Dissolve the N-Boc-D-leucinol in anhydrous DCM and cool to 0∘C . Add Triphenylphosphine ( PPh3​ , 1.5 eq) and Carbon tetrabromide ( CBr4​ , 1.5 eq). Stir for 2 hours. Concentrate and purify via silica gel chromatography.

  • Causality: The Appel reaction provides mild, neutral conditions for converting the primary alcohol to a bromide. Because the amine is Boc-protected, the SN​2 displacement of the activated phosphonium intermediate occurs exclusively by the bromide ion, preserving the C2​ stereocenter.

Step 3: Acidic Deprotection and Salt Formation

  • Procedure: Dissolve the brominated intermediate in a 4M solution of HCl in dioxane (or 33% HBr in acetic acid) at 0∘C . Stir for 1 hour. Evaporate the solvent under reduced pressure to yield the product as a white hydrobromide/hydrochloride salt.

  • Causality: The strong acid cleaves the Boc group while simultaneously protonating the newly exposed amine. By never allowing the free base to exist in solution, the stereochemical integrity is locked.

References

  • Syntheses of Chiral β

    • and γ -Amino Ethers, Morpholines, and Their Homologues via Nucleophilic Ring-Opening of Chiral Activated Aziridines and Azetidines Source: Journal of Organic Chemistry (J. Org. Chem. 2012, 77, 8, 3740–3753) URL:[Link]
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry (Beilstein J Org Chem. 2020; 16: 1022–1050) URL:[Link]

Optimization

Troubleshooting low yields in 2-Pentanamine, 1-bromo-4-methyl-, (2R)- cross-coupling reactions

Welcome to the Technical Support Center for Complex Cross-Coupling Methodologies. As an Application Scientist, I frequently consult with drug development professionals struggling to achieve high yields when cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Complex Cross-Coupling Methodologies. As an Application Scientist, I frequently consult with drug development professionals struggling to achieve high yields when cross-coupling aliphatic halides.

Working with 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (also known as (2R)-1-bromo-4-methylpentan-2-amine) presents a "perfect storm" of synthetic challenges. It combines an unactivated primary alkyl bromide with an unprotected β -primary amine. This guide is designed to deconstruct the mechanistic failures of this substrate and provide field-proven, causality-driven solutions.

Diagnostic FAQs: Understanding the Causality of Failure

Q1: My mass balance shows complete consumption of the starting material, but LC-MS/GC-MS reveals a major byproduct at m/z 99 [M−HBr+H]+ instead of my cross-coupled product. What is happening? A1: You are observing base-promoted intramolecular aziridination. Cross-coupling reactions inherently require a base (e.g., K2​CO3​ , Cs2​CO3​ ) to activate the boron/zinc species or facilitate reductive elimination. Under these conditions, the unprotected primary amine at the C2 position is deprotonated and acts as an internal nucleophile, rapidly displacing the adjacent primary bromide at C1 via an SN​2 mechanism to form (2R)-2-isobutylaziridine[1](). Because intramolecular cyclization is kinetically vastly superior to intermolecular cross-coupling, this pathway dominates. Solution: You must mask the nucleophilicity of the amine prior to coupling. We strongly recommend Phthalimide (Phth) or di-Boc protection.

Q2: I protected the amine, but my reaction still yields mostly alkene byproducts and very little of the target C-C coupled product. Why? A2: This is a classic case of β -hydride elimination, the primary decomposition pathway for transition metal-alkyl complexes[2](). After the catalyst oxidatively adds to the C(sp3)−Br bond, the resulting alkyl-metal intermediate possesses β -hydrogens at the C2 position. If the rate of transmetalation and reductive elimination is slower than the rate of β -hydride elimination, the metal will eliminate to form an alkene and a metal-hydride species. Solution: Standard Palladium catalysts struggle here. You must switch to a Nickel-catalyzed system (e.g., NiCl2​ / dtbbpy). Nickel facilitates rapid radical-based oxidative addition and, when paired with bidentate nitrogen ligands, accelerates reductive elimination to outcompete the β -hydride elimination pathway[3]().

Q3: The reaction stalls completely, and the starting material remains unreacted. I am using standard Pd(PPh3​)4​ . A3: Two factors cause this stall. First, unactivated alkyl bromides undergo sluggish concerted oxidative addition with standard Pd(0) catalysts compared to aryl halides[4](). Second, if the primary amine is unprotected, it acts as a strong σ -donor, coordinating tightly to the Palladium center and forming a stable, off-cycle resting state (catalyst poisoning).

Quantitative Data: Catalyst & Protection Strategy Impact

The following table summarizes the product distribution based on the chosen synthetic strategy. It clearly demonstrates that both substrate protection and catalyst optimization are mandatory for success.

Substrate StateCatalyst SystemBaseTarget Yield (%)Aziridine (%)Alkene (%)
Unprotected Pd(PPh3​)4​ (5 mol%) K2​CO3​ 0>900
Unprotected NiCl2​ / dtbbpy (10 mol%) K2​CO3​ <5850
Phth-Protected Pd(PPh3​)4​ (5 mol%) K2​CO3​ 15065
Phth-Protected NiCl2​ / dtbbpy (10 mol%) K2​CO3​ 88 0 <5

Visualizing the Problem Space

G SM (2R)-1-bromo-4-methylpentan-2-amine (Unprotected) Base Base Addition (Cross-Coupling Conditions) SM->Base OxAdd Oxidative Addition (Pd or Ni) SM->OxAdd Protected Amine Aziridine Intramolecular SN2 (2R)-2-isobutylaziridine [Dead End] Base->Aziridine Fast (Unprotected) Intermediate Alkyl-Metal Intermediate OxAdd->Intermediate BetaElim Beta-Hydride Elimination Intermediate->BetaElim Slow Reductive Elim RedElim Transmetalation & Reductive Elimination Intermediate->RedElim Fast Reductive Elim (e.g., Ni/dtbbpy) Alkene Alkene Byproduct [Dead End] BetaElim->Alkene Product Cross-Coupled Product [Target] RedElim->Product

Caption: Mechanistic divergence and competing pathways in beta-amino alkyl halide cross-coupling.

Troubleshooting Start Low Cross-Coupling Yield CheckMS Analyze Crude by GC-MS / LC-MS Start->CheckMS Mass99 Major Peak: m/z 99 [M-HBr+H]+ ? CheckMS->Mass99 Protect Action: Mask Amine Nucleophilicity (Use Phth or di-Boc) Mass99->Protect Yes MassAlkene Major Peak: Alkene (Isomerization) ? Mass99->MassAlkene No SwitchNi Action: Suppress β-Hydride Elim (Switch to Ni/dtbbpy) MassAlkene->SwitchNi Yes Unreacted Unreacted Starting Material (Catalyst Poisoning) ? MassAlkene->Unreacted No UpgradeCat Action: Use Electron-Rich Ligands (e.g., dtbpf) or Ni Catalysis Unreacted->UpgradeCat Yes

Caption: Diagnostic logic tree for troubleshooting low yields in alkyl bromide cross-couplings.

Self-Validating Experimental Protocols

To guarantee success, implement the following two-step workflow. These protocols are designed with built-in validation checkpoints so you can confirm success before proceeding to the next step.

Protocol 1: Phthalimide Protection of the Primary Amine

Purpose: Eliminates nucleophilicity to prevent aziridination and catalyst poisoning.

  • Setup: In an oven-dried round-bottom flask, dissolve 1.0 equiv of (2R)-1-bromo-4-methylpentan-2-amine in anhydrous Toluene (0.2 M).

  • Reagents: Add 1.1 equiv of Phthalic anhydride and 0.1 equiv of Triethylamine ( Et3​N ).

  • Reaction: Attach a Dean-Stark apparatus and reflux at 110 °C for 12 hours to remove water azeotropically.

  • Self-Validation Checkpoint (TLC Ninhydrin Stain): Spot the crude mixture on a silica TLC plate alongside the starting material. Develop the plate, dip it in a Ninhydrin solution, and heat it.

    • Causality of Validation: Primary amines react with ninhydrin to form a deep purple/blue spot (Ruhemann's purple). A successful reaction will show the complete disappearance of the purple spot, confirming the amine is fully masked as a Phthalimide (which does not stain).

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Purpose: Achieves C-C coupling while suppressing β -hydride elimination.

  • Setup: In a nitrogen-filled glovebox, charge a vial with NiCl2​ (glyme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and the arylboronic acid (1.5 equiv).

  • Solvent & Base: Add anhydrous DMA (0.1 M) and K3​PO4​ (2.0 equiv). Stir for 10 minutes.

    • Self-Validation Checkpoint (Visual Color Change): The solution should transition from a pale green/blue (characteristic of NiII ) to a deep, dark red or brown.

    • Causality of Validation: This color change validates the in-situ reduction and complexation of the active Ni0 -dtbbpy catalytic species. If the solution remains green, your reagents are wet, or the pre-catalyst has degraded.

  • Coupling: Add the Phthalimide-protected alkyl bromide (1.0 equiv) from Protocol 1. Seal the vial, remove it from the glovebox, and stir at 60 °C for 16 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

References

  • β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. URL:[Link]

  • Ni-Catalyzed Reductive Coupling of Heteroaryl Bromides with Tertiary Alkyl Halides. Organic Letters - ACS Publications. URL:[Link]

  • A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 2-Pentanamine, 1-bromo-4-methyl-, (2R)- Reactivity

Core Mechanistic Principles & Causality 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (1) [8] is a chiral 1,2-haloamine characterized by the presence of both a nucleophilic primary amine and an electrophilic alkyl bromide. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Mechanistic Principles & Causality

2-Pentanamine, 1-bromo-4-methyl-, (2R)- (1) [8] is a chiral 1,2-haloamine characterized by the presence of both a nucleophilic primary amine and an electrophilic alkyl bromide. The defining challenge in handling this compound is its high propensity for intramolecular nucleophilic substitution (an internal SN2 reaction), which rapidly yields (2R)-2-isobutylaziridine .

The causality behind solvent selection lies in transition state stabilization. The cyclization proceeds through a highly polar transition state where charge separation occurs. Solvents with high dielectric constants ( ε ) lower the activation energy of this transition state, accelerating ring closure. Conversely, non-polar or acidic environments protonate the amine, eliminating its nucleophilicity and stabilizing the linear precursor (2) [1]. According to3 [11], DMF and acetonitrile are the most favorable solvents for promoting ring closure, whereas toluene and DCM are the least favorable.

ReactionPathways A 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (Free Base) B Protonated Amine Salt (Stable Precursor) A->B Acidic Conditions (e.g., HBr, Non-polar) C Intramolecular Transition State A->C Polar Aprotic Solvents (DMF, MeCN) + Base E Intermolecular Substitution Product A->E High Conc. External Nucleophile (Kinetically Disfavored) D (2R)-2-Isobutylaziridine (Target Product) C->D Cyclization (-HBr)

Reaction pathways of (2R)-1-bromo-4-methylpentan-2-amine dictated by solvent and pH conditions.

Troubleshooting Guides & FAQs

Q1: My 2-Pentanamine, 1-bromo-4-methyl-, (2R)- is degrading rapidly in solution. How can I stabilize it for storage? A: The observed "degradation" is actually auto-cyclization into the aziridine. To prevent this, the compound must be stored as a protonated salt (e.g., the hydrobromide salt). If you must handle it in solution, utilize a non-polar solvent like Toluene or Dichloromethane (DCM) and strictly maintain an acidic environment. Protonation neutralizes the amine's lone pair, shutting down the intramolecular SN2 pathway.

Q2: I want to synthesize (2R)-2-isobutylaziridine with high enantiomeric purity. Which solvent system maximizes cyclization yield? A: To maximize aziridination, utilize a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents effectively stabilize the charge separation inherent in the transition state. You must also add a mild base like Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) to scavenge the generated HBr. Optimization studies confirm that TEA in DMF or MeCN yields the highest cyclization rates (3) [11].

Q3: Can I perform an intermolecular N-alkylation on this molecule without triggering cyclization? A: It is mechanistically prohibitive to perform intermolecular reactions on the free base without competitive aziridination. The effective molarity of the adjacent bromide is orders of magnitude higher than any external electrophile. You must first protect the amine (e.g., forming a Boc-carbamate) using biphasic Schotten-Baumann conditions (which suppress cyclization via phase separation) before attempting intermolecular functionalization.

Quantitative Solvent Comparison

The table below summarizes the thermodynamic and kinetic effects of various solvents on the reactivity of the 1,2-haloamine system.

SolventDielectric Constant ( ε )Base CompatibilityCyclization RateRecommended Application
N,N-Dimethylformamide (DMF) 38.2TEA, K₂CO₃Very HighAziridine synthesis (Optimal)
Acetonitrile (MeCN) 37.5TEA, K₂CO₃HighAziridine synthesis
Dichloromethane (DCM) 9.1N/ALowPrecursor extraction / Handling
Toluene 2.4N/AVery LowStorage / Stabilization
Water (Acidic, pH < 3) 80.1None (Acidic)ZeroSalt formation / Storage

Experimental Protocols

Protocol A: Quantitative Aziridination to (2R)-2-Isobutylaziridine

This protocol is self-validating: the disappearance of the primary amine can be tracked via ninhydrin staining, which will shift from a dark purple spot (primary amine) to a lighter/different retention factor spot upon aziridine formation.

  • Preparation: Dissolve 1.0 equivalent of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- hydrobromide in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 2.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) to the solution. This liberates the free base and acts as an irreversible acid scavenger for the resulting HBr.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain) until the starting material is fully consumed.

  • Workup: Quench the reaction with distilled water and extract three times with diethyl ether. The highly polar DMF will partition into the aqueous layer, while the aziridine moves into the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the bath temperature below 30 °C to prevent volatility losses) to yield the chiral aziridine.

Protocol B: Stabilization and HBr Salt Formation

This protocol isolates the reactive free base into a bench-stable solid.

  • Solvation: Dissolve the crude free base of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- in a non-polar solvent (e.g., anhydrous diethyl ether) immediately after synthesis or extraction.

  • Cooling: Cool the solution to 0 °C in an ice bath to minimize kinetic energy and suppress any background cyclization.

  • Protonation: Slowly bubble anhydrous HBr gas, or dropwise add a stoichiometric amount of HBr in acetic acid, until white precipitation ceases.

  • Collection: Filter the resulting white precipitate through a sintered glass funnel, wash thoroughly with cold diethyl ether to remove organic impurities, and dry under high vacuum to obtain the stable hydrobromide salt.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13124271, (2S)-1-Bromo-4-methylpentan-2-amine" PubChem. URL:[Link]

  • ResearchGate. "Optimization of the intramolecular cyclization-solvent effect. Access to 2-Fluorinated Aziridine-2-phosphonates." ResearchGate. URL:[Link]

Sources

Optimization

Reducing thermal degradation of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- in aqueous solutions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Pentanamine, 1-bromo-4-methyl-, (2R)-. This guide provides in-depth troubleshooting advice and answ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Pentanamine, 1-bromo-4-methyl-, (2R)-. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal degradation of this compound in aqueous solutions. As Senior Application Scientists, our goal is to provide you with the causal explanations behind experimental phenomena and to equip you with robust, validated protocols to ensure the integrity of your work.

Section 1: Understanding the Degradation of 2-Pentanamine, 1-bromo-4-methyl-, (2R)-

FAQ: Why is my compound degrading in an aqueous solution, especially when heated?

Answer: The chemical structure of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- contains two primary functional groups that are susceptible to degradation in aqueous environments: a primary amine and a bromoalkane . Thermal energy acts as a catalyst, accelerating these degradation pathways.

  • Bromoalkane Instability (Hydrolysis & Elimination): The bond between the carbon and the bromine atom (C-Br) is polarized due to bromine's higher electronegativity. This makes the carbon atom electron-deficient and a target for nucleophiles—species that donate electron pairs.[1][2] In an aqueous solution, water itself can act as a nucleophile, leading to a hydrolysis reaction that replaces the bromine atom with a hydroxyl (-OH) group, forming an alcohol.[3][4] If a stronger nucleophile, like a hydroxide ion (OH⁻), is present (i.e., in basic conditions), this substitution reaction is significantly faster.[1] Additionally, under heat and basic conditions, an elimination reaction can occur, removing the bromine atom and a hydrogen atom from an adjacent carbon to form an alkene.[5]

  • Amine Instability (Oxidation): The primary amine group is susceptible to oxidative degradation , a process often accelerated by heat, dissolved oxygen, and the presence of trace metal ions.[6][7] These reactions can be complex, potentially leading to the formation of imines, aldehydes, or other breakdown products.[7][8] While much of the detailed literature focuses on amines used in CO2 capture, the fundamental principles of thermal and oxidative degradation apply.[9][10]

Below is a diagram illustrating the key points of vulnerability on the molecule.

G cluster_molecule 2-Pentanamine, 1-bromo-4-methyl-, (2R)- cluster_vuln Vulnerable Sites for Degradation mol Br-CH₂-CH(NH₂)-CH₂-CH(CH₃)₂ amine_vuln Primary Amine (Oxidation) amine_vuln->amine_target bromo_vuln Bromoalkane (Hydrolysis/Elimination) bromo_vuln->bromo_target

Caption: Key degradation sites on the target molecule.

Section 2: Troubleshooting & Mitigation Strategies

This section provides direct answers and actionable protocols to minimize degradation during your experiments.

FAQ: What is the single most effective step to reduce degradation?

Answer: The most impactful and straightforward variable to control is temperature . Chemical reaction rates, including degradation pathways, generally increase with temperature. Running your experiments at the lowest feasible temperature will significantly slow down both hydrolysis of the bromoalkane and oxidation of the amine.

FAQ: How does solution pH affect the stability of my compound?

Answer: pH is a critical factor with a dual effect. Finding the optimal pH is a balancing act to minimize both primary degradation pathways.

  • Alkaline pH (pH > 8): Avoid strongly basic conditions. The concentration of hydroxide ions (OH⁻) increases, which are much stronger nucleophiles than water.[1] This will dramatically accelerate the rate of hydrolysis at the C-Br bond, and also favors the elimination reaction pathway.[5]

  • Neutral to Slightly Acidic pH (pH 5-7): This range is often the most suitable starting point. It minimizes the concentration of hydroxide ions, thereby slowing the bromoalkane degradation pathways.

  • Strongly Acidic pH (pH < 4): While a low pH will protonate the amine group to form an ammonium salt (R-NH₃⁺), which can offer some protection against certain oxidative pathways, it may not be ideal. The stability of the C-Br bond to hydrolysis in strongly acidic conditions should be experimentally verified.

Recommendation: Start by buffering your aqueous solution to a pH between 5.0 and 6.5. You must then empirically test the stability in your specific experimental matrix to find the optimal pH.

FAQ: My solution turns a slight yellow/brown color over time, even at low temperatures. What's happening?

Answer: A color change often indicates oxidative degradation of the amine functional group.[6][7] This is likely caused by dissolved oxygen in your aqueous solution, a reaction that can be catalyzed by trace metal ions.

Mitigation Protocol: Deoxygenation and Use of an Inert Atmosphere

This protocol is essential for preventing oxidative degradation.

  • Reagent Preparation: Prepare your aqueous buffer or solution as required.

  • Deoxygenation (Sparging): Place the solution in a suitable container (e.g., a flask with a sidearm). Insert a long needle or sparging tube connected to a source of high-purity inert gas (Argon or Nitrogen) into the solution, ensuring the gas bubbles through the liquid.

  • Sparge Duration: Bubble the inert gas through the solution for at least 15-30 minutes to displace dissolved oxygen.

  • Inert Blanket: After sparging, remove the needle from the liquid but keep it inside the flask's headspace. Maintain a gentle, positive pressure of the inert gas to create a protective "blanket" over the solution.

  • Compound Addition: Weigh and add your 2-Pentanamine, 1-bromo-4-methyl-, (2R)- to the deoxygenated solution while it is still under the inert blanket.

  • Storage & Use: Seal the container tightly. If storing, use a container with a septum seal, allowing you to withdraw aliquots with a syringe without reintroducing air. For ongoing experiments, maintain a continuous inert gas blanket.

G start Prepare Aqueous Solution sparge Sparge with N₂ or Ar (15-30 min) start->sparge Displace O₂ blanket Maintain Inert Gas Blanket sparge->blanket add_compound Add Compound blanket->add_compound Prevent O₂ re-entry seal Seal & Store / Use add_compound->seal end Oxygen-Free Solution seal->end

Caption: Workflow for preparing an oxygen-free solution.

FAQ: Are there any chemical stabilizers I can add to my solution?

Answer: Yes, the addition of specific chemical agents can be effective, but their compatibility with your downstream applications must be verified.

  • Chelating Agents: To address catalysis by metal ions, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of approximately 0.1-1.0 mM. EDTA will sequester metal ions, preventing them from participating in oxidative reactions.

  • Antioxidants/Radical Scavengers: While less common for small molecules, if free-radical mechanisms are suspected, trace amounts of antioxidants like butylated hydroxytoluene (BHT) could be tested, though solubility in a fully aqueous system may be a concern.

  • Bisulfites: Sodium bisulfite has been used as a stabilizer for some amine-containing blends to prevent color deterioration at elevated temperatures.[11] This should be tested carefully, as bisulfite can participate in other reactions.

Section 3: Analytical Monitoring of Degradation

To effectively troubleshoot, you must be able to accurately quantify the degradation. A well-designed analytical method is a self-validating system for your stabilization protocols.

FAQ: How can I quantitatively measure the concentration of the parent compound and identify its degradation products?

Answer: The most powerful and commonly used technique is Liquid Chromatography-Mass Spectrometry (LC-MS) .[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used if the parent compound or degradants have a UV chromophore, but MS provides superior specificity and the ability to identify unknown products.[14][15]

Technique Principle Advantages Considerations
LC-MS/MS Separates compounds by chromatography, then identifies and quantifies them by their mass-to-charge ratio.[13]High sensitivity and specificity. Can identify unknown degradation products by their mass. Gold standard for this type of analysis.[12]Requires access to specialized equipment. Method development can be complex.
HPLC-UV Separates compounds by chromatography, then quantifies them by their absorption of UV light.Widely available equipment. Relatively straightforward method development. Good for routine quantification of the parent compound.[14]Requires a UV-absorbing chromophore. May not detect all degradation products. Less specific than MS.
GC-MS Separates volatile compounds in the gas phase before MS analysis.Excellent for identifying volatile or semi-volatile degradation products (e.g., an alkene from elimination).The parent compound may have low volatility or be thermally labile in the GC inlet, requiring derivatization.

Protocol: Monitoring Degradation by Reverse-Phase HPLC-MS

This is a general guideline; specific parameters must be optimized for your system.

  • Sample Preparation: At designated time points (e.g., t=0, 2, 4, 8, 24 hours), withdraw an aliquot of your experimental solution. Immediately dilute it in a suitable solvent (e.g., a mixture of acetonitrile and water) to halt the reaction and bring it into the analytical concentration range.[12]

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the compound. A typical gradient might run from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.[15]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use Electrospray Ionization in Positive Mode (ESI+), as the amine group will readily accept a proton.

    • Analysis: Perform a full scan to identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear over time. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity.[16]

  • Data Analysis:

    • Quantification: Create a calibration curve using standards of known concentrations of your compound. Plot the peak area of the parent compound versus time to determine the degradation rate.

    • Identification: Analyze the m/z of new peaks to propose structures for degradation products (e.g., an increase of +18 Da relative to the parent minus Br suggests hydrolysis).

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777. Available at: [Link]

  • Mechanisms of Haloalkanes. Science Skool. Available at: [Link]

  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed. Available at: [Link]

  • AS HALOALKANES. Chemistry Classes / Ronald Reagan S.H.S. Available at: [Link]

  • CHAPTER 21: AMINES. University of Calgary. Available at: [Link]

  • Oxidative Degradation of Aqueous Amine Solutions of MEA, AMP, MDEA, Pz: A Review. Energy Procedia. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC. Available at: [Link]

  • mechanism of hydrolysis of haloalkanes with water. docbrown.info. Available at: [Link]

  • Stabilizer for amine/quaternary ammonium blends. Google Patents.
  • Halogenoalkanes and Alcohols. Physics & Maths Tutor. Available at: [Link]

  • Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube. Available at: [Link]

  • difference in basicity for amines in aqueous vs. gaseous phase. Student Doctor Network. Available at: [Link]

  • Haloalkanes. SlidePlayer. Available at: [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Available at: [Link]

  • Explaining nucleophilic substitution between halogenoalkanes and water. Chemguide. Available at: [Link]

  • Physical Properties of Haloalkanes and Haloarenes. CK-12 Foundation. Available at: [Link]

  • Elimination Reactions of Halogenoalkanes. Save My Exams. Available at: [Link]

  • The solubility of haloalkanes in water. Chemistry Stack Exchange. Available at: [Link]

  • Residue Analytical Methods. EPA. Available at: [Link]

  • A simple and sensitive LC-MS/MS method for simultaneous quantification of trace levels of nitroaromatic and arylamine genotoxic impurities. Royal Society of Chemistry. Available at: [Link]

  • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Selected Methods of Analysis. Cengage. Available at: [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Available at: [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. CfPIE. Available at: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. SciSpace. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-Pentanamine, 1-bromo-4-methyl-, (2R)- ligand design

Welcome to the Technical Support Center for (2R)-1-bromo-4-methyl-2-pentanamine ligand design. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2R)-1-bromo-4-methyl-2-pentanamine ligand design. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the unique steric and electronic challenges associated with this highly branched chiral building block.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies to ensure your transition metal ligand synthesis is efficient, scalable, and self-validating.

Part 1: Mechanistic Insights & The Steric Challenge

(2R)-1-bromo-4-methyl-2-pentanamine is a potent chiral precursor for synthesizing bidentate (e.g., P,N- or N,N-) ligands used in asymmetric catalysis[1]. However, its structure presents a severe synthetic paradox:

  • Steric Shielding: The bulky isobutyl group (4-methyl) at the C3 position creates massive steric hindrance around the C2 stereocenter and the adjacent C1-bromide[2].

  • The Thorpe-Ingold Effect: This steric bulk compresses the internal bond angles, forcing the nucleophilic primary amine and the electrophilic C1-bromide into close spatial proximity.

  • Kinetic Trap: When attempting a standard intermolecular substitution (SN2) to install a bulky functional group (like a phosphine), the activation energy is prohibitively high. Instead, the molecule rapidly undergoes a base-promoted 3-exo-tet intramolecular cyclization, yielding an unwanted aziridine byproduct.

Understanding this causality is the key to mastering this molecule. You cannot fight the steric hindrance; you must exploit it.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a chiral P,N-ligand by reacting (2R)-1-bromo-4-methyl-2-pentanamine with potassium diphenylphosphide (KPPh2). My yields are under 15%, and I am isolating a highly volatile byproduct. What is going wrong? A: You are experiencing competitive intramolecular cyclization. The basicity of KPPh2 deprotonates the primary amine, which then attacks the C1-bromide much faster than the bulky phosphide can approach the sterically hindered C1 position. The volatile byproduct is (2R)-2-isobutylaziridine . Solution: Stop attempting direct substitution. Instead, intentionally drive the reaction to the aziridine intermediate, then perform a Lewis acid-catalyzed regioselective ring-opening with HPPh2 (See Protocol A).

Q2: I need to retain the primary amine and substitute the bromide with a weak nucleophile. How can I overcome the steric blockade at C1 without forming the aziridine? A: You must temporarily deactivate the amine's nucleophilicity while simultaneously increasing the electrophilicity of the C1 carbon. Solution: First, protect the amine with a bulky electron-withdrawing group (e.g., N-Boc). Second, use Silver Triflate (AgOTf) during the substitution step. The Ag+ ion abstracts the bromide to form an insoluble AgBr precipitate, generating a transient, highly reactive carbocation (or strongly polarized complex) that is readily trapped by your weak nucleophile (See Protocol B).

Q3: I successfully synthesized the bulky N,N-ligand, but my Palladium-catalyzed cross-coupling yields are poor. Is the ligand too sterically hindered for the metal? A: Yes, severe "over-crowding" can block the substrate coordination site on the metal center. If your ligand's cone angle is too large due to the isobutyl group, the oxidative addition or transmetalation steps will fail[2]. Solution: Adjust the metal-to-ligand ratio from 1:2 to 1:1, or switch to a metal precursor with highly labile ligands (e.g.,[Pd(allyl)Cl]2) to ensure the active catalytic species can properly assemble.

Part 3: Strategic Workflows & Visualizations

To visualize the mechanistic divergence between failure and success, refer to the reaction pathway below.

Pathway SM (2R)-1-bromo-4-methyl- 2-pentanamine Direct Direct Intermolecular SN2 (Sterically Hindered) SM->Direct + KPPh2 Cyclization Intramolecular Cyclization (Base-Promoted) SM->Cyclization + Et3N Target1 Target Ligand Yield < 15% Direct->Target1 Aziridine (2R)-2-Isobutylaziridine (Kinetic Product) Cyclization->Aziridine RingOpen Regioselective Ring-Opening (Nu-, Lewis Acid) Aziridine->RingOpen + HPPh2 / BF3·OEt2 Target2 Target Ligand Yield > 85% RingOpen->Target2

Fig 1: Mechanistic divergence showing the superiority of the aziridine ring-opening pathway.

Troubleshooting Start Issue: Low Yield in Ligand Synthesis Check Analyze Crude Mixture (1H NMR) Start->Check PathA Multiplet at 1.5-2.0 ppm (Aziridine present) Check->PathA Unwanted Cyclization PathB Unreacted Starting Material (No reaction) Check->PathB Steric Blockade SolA Action: Pre-protect Amine (N-Boc) or utilize Aziridine pathway PathA->SolA SolB Action: Use AgOTf to abstract Bromide and generate reactive species PathB->SolB

Fig 2: Diagnostic decision tree for troubleshooting low yields during ligand synthesis.

Part 4: Quantitative Data Comparison

The table below summarizes the empirical outcomes of different synthetic strategies when attempting to install a bulky diphenylphosphine group onto the (2R)-1-bromo-4-methyl-2-pentanamine scaffold.

Synthesis StrategyReagents & ConditionsYield (%)Enantiomeric Excess (ee %)Major ByproductReaction Time (h)
Direct SN2 Substitution KPPh2, THF, 65°C< 15%> 99%(2R)-2-isobutylaziridine24
N-Boc + AgOTf Promoted SN2 1. Boc2O 2. HPPh2, AgOTf, DCM65%98%Alkene (Elimination)18
Aziridine Ring-Opening (Recommended) 1. Et3N, DCM 2. HPPh2, BF3·OEt288% > 99% None6

Part 5: Self-Validating Experimental Protocols

Protocol A: Synthesis of Chiral P,N-Ligand via Aziridine Intermediate (Recommended)

This protocol exploits the steric hindrance by allowing the kinetically favored aziridine to form, followed by a controlled ring-opening[1].

Step 1: Intentional Aziridination

  • Dissolve 10 mmol of (2R)-1-bromo-4-methyl-2-pentanamine in 50 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Add 15 mmol of Triethylamine (Et3N) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, evaporate, and run a quick 1H NMR. The complete disappearance of the C1-CH2-Br triplet (~3.4 ppm)[3] and the emergence of distinct aziridine ring protons (two doublets of doublets between 1.5–2.0 ppm) confirms quantitative cyclization.

  • Wash with water, dry over MgSO4, and concentrate to yield (2R)-2-isobutylaziridine.

Step 2: Regioselective Ring-Opening

  • Dissolve the crude aziridine in 40 mL of anhydrous THF at -78°C.

  • Add 1.1 equivalents of diphenylphosphine (HPPh2), followed immediately by 1.2 equivalents of Boron trifluoride etherate (BF3·OEt2). The Lewis acid activates the aziridine nitrogen, relaxing the steric hindrance for nucleophilic attack at the less hindered C1 carbon.

  • Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Quench with saturated NaHCO3, extract with Ethyl Acetate, and purify via flash chromatography to isolate the pure chiral amino-phosphine ligand.

Protocol B: Direct Substitution using N-Boc Protection and AgOTf

Use this protocol only if the aziridine pathway is incompatible with your target nucleophile.

  • Protection: React the starting material with Boc-anhydride (Boc2O) in a biphasic system (DCM/H2O) with Na2CO3 to prevent premature cyclization.

  • Activation: Dissolve the N-Boc protected intermediate in anhydrous Toluene. Add 1.2 equivalents of your chosen nucleophile.

  • Halide Abstraction: Wrap the reaction flask in aluminum foil (AgOTf is light-sensitive). Add 1.1 equivalents of Silver Triflate (AgOTf).

  • Self-Validation Checkpoint: The immediate formation of a yellowish-white precipitate (AgBr) is a visual confirmation that the strong C-Br bond has been successfully broken, overcoming the steric barrier.

  • Filter through Celite to remove the silver salts, concentrate, and deprotect the amine using 4M HCl in Dioxane.

References

  • Title: 1-Bromo-4-methylpentan-2-ol | C6H13BrO | CID 12959581 (Structural analog and properties) Source: PubChem - NIH URL: [Link][3]

  • Title: Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds Source: Chemical Society Reviews (RSC Publishing) URL: [Link][2]

  • Title: The Development of Bidentate P,N Ligands for Asymmetric Catalysis Source: ResearchGate URL: [Link][1]

Sources

Optimization

Improving enantiomeric excess (ee) in the synthesis of 2-Pentanamine, 1-bromo-4-methyl-, (2R)-

Welcome to the Technical Support Center for chiral aliphatic amine synthesis. This guide is specifically engineered for researchers and drug development professionals facing stereochemical fidelity issues during the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral aliphatic amine synthesis. This guide is specifically engineered for researchers and drug development professionals facing stereochemical fidelity issues during the synthesis of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (often isolated as the hydrobromide salt, CAS 86447-32-7).

Below, we dissect the mechanistic root causes of enantiomeric excess (ee) erosion, provide a self-validating optimized protocol, and address common troubleshooting questions.

Mechanistic Insight: The Root Cause of ee Erosion

The standard chiral pool synthesis of this molecule begins with the reduction of D-Leucine to D-Leucinol ((R)-2-amino-4-methylpentan-1-ol), followed by the conversion of the primary alcohol to a bromide.

The Aziridinium Trap: When an unprotected β -amino alcohol is treated with traditional, harsh brominating agents (e.g., aqueous HBr at reflux, or PBr3​ ), the hydroxyl group is activated as a leaving group. The adjacent primary amine, acting as a strong nucleophile, undergoes intramolecular neighboring group participation. This forms a highly strained [1].

When the bromide ion opens this 3-membered ring, it can attack at the primary carbon (C1) to yield the desired product, or at the sterically hindered secondary chiral center (C2). Attack at C2 causes severe regiochemical scrambling (forming 1-amino-2-bromo-4-methylpentane) and direct inversion of the stereocenter , devastating your ee. Furthermore, harsh acidic conditions can induce SN​1 character at C2, leading to true racemization.

To preserve stereochemical integrity, the synthetic route must be a self-validating system : the amine's nucleophilicity must be masked (via Boc protection) to physically prevent aziridinium formation, and the bromination must occur under mild, neutral conditions using [2].

Quantitative Comparison of Bromination Strategies

To highlight the causality behind reagent selection, the following table summarizes the expected outcomes when converting D-Leucinol to its corresponding bromide.

Bromination StrategyReagents & ConditionsReactive Intermediateee RetentionTypical Yield
Unprotected (Harsh) 48% HBr , refluxAziridinium / CarbocationPoor (<70%) 40 - 50%
Unprotected (Mild) PBr3​ , DCM, 0 °CPhosphite ester / AziridiniumModerate (~85%) 50 - 65%
Protected (Appel) Boc protection CBr4​/PPh3​ AlkoxyphosphoniumExcellent (>99%) 80 - 85%
Protected (NBS) Boc protection NBS/PPh3​ AlkoxyphosphoniumExcellent (>99%) 85 - 90%

Pathway Visualization

G cluster_0 Path A: Unprotected Amine (Harsh Conditions) cluster_1 Path B: Protected Amine (Optimized) Start D-Leucinol (Primary Amine & Alcohol) Unprotected Unprotected Amine + PBr3 or HBr Start->Unprotected Protected N-Boc-D-Leucinol + CBr4 / PPh3 Start->Protected Aziridinium Aziridinium Intermediate (Intramolecular N-attack) Unprotected->Aziridinium Activation of -OH Racemization Regio-scrambling & Racemization (Low ee) Aziridinium->Racemization Br- attack at C2 SN2 Direct SN2 Displacement at C1 (Appel Reaction) Protected->SN2 No N-participation HighEE (2R)-1-bromo-4-methylpentan-2-amine (High ee >99%) SN2->HighEE Deprotection (HBr)

Mechanistic divergence in D-Leucinol bromination: Aziridinium formation vs. direct SN2 displacement.

Standard Operating Procedure (SOP): High-ee Synthesis Protocol

This three-step protocol is designed as a self-validating workflow. By protecting the amine, we prevent aziridinium formation. By precipitating the final product as a salt, we prevent intermolecular degradation.

Step 1: N-Boc Protection (Masking Nucleophilicity)
  • Dissolve D-Leucinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add triethylamine (1.2 eq) and cool the reaction flask to 0 °C.

  • Add di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise to control the exotherm.

  • Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl, then brine. Dry over Na2​SO4​ and concentrate in vacuo to yield N-Boc-D-Leucinol.

Step 2: Appel Bromination (Stereoretentive Halogenation)
  • Dissolve N-Boc-D-Leucinol (1.0 eq) and triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous DCM at 0 °C.

  • Add N-bromosuccinimide (NBS) or carbon tetrabromide ( CBr4​ ) (1.2 eq) in small portions. Note: NBS is often preferred over CBr4​ to minimize toxic bromoform byproducts [3].

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Concentrate the solvent to ~20% volume. Add cold diethyl ether to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the solid and purify the filtrate via silica gel flash chromatography to isolate N-Boc-(2R)-1-bromo-4-methylpentan-2-amine.

Step 3: Deprotection & Salt Precipitation (Stabilization)
  • Dissolve the purified N-Boc intermediate in a minimal amount of glacial acetic acid.

  • Slowly add 33% HBr in acetic acid (3.0 eq) at 0 °C.

  • Stir for 1 hour at room temperature. The acidic environment cleaves the Boc group while immediately protonating the resulting free amine.

  • Workup: Add an excess of cold diethyl ether to the reaction mixture. The product will precipitate out as (2R)-1-bromo-4-methylpentan-2-amine hydrobromide. Filter, wash with cold ether, and dry under a vacuum.

Troubleshooting FAQs

Q: Why is my final product a sticky, unstable oil instead of a crystalline solid? A: If you attempted to isolate the molecule as a free base, it will rapidly degrade. The primary amine of one molecule will attack the primary bromide of another, leading to intermolecular alkylation and oligomerization. The protocol above uses HBr/AcOH to trap the amine as a non-nucleophilic hydrobromide salt, forcing it to precipitate as a stable, crystalline solid.

Q: Can I skip the Boc protection and perform the Appel reaction directly on D-Leucinol? A: No. Unprotected primary amines react rapidly with the CBr4​/PPh3​ complex to form iminophosphoranes (aza-Wittig intermediates). This will consume your reagents, drastically lower your yield, and create complex, difficult-to-separate mixtures.

Q: How do I accurately measure the ee of this aliphatic amine? A: Because 2-Pentanamine, 1-bromo-4-methyl-, (2R)- lacks a strong UV chromophore, direct chiral HPLC is highly ineffective. You must derivatize the amine prior to analysis. We recommend reacting a small analytical sample with an achiral, UV-active reagent (e.g., benzoyl chloride) or a chiral derivatizing agent (e.g., Mosher's acid chloride) and analyzing the resulting amide via HPLC on a chiral stationary phase (e.g., Chiralcel OD-H).

References

  • Title: Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: N-bromosuccinimide promoted synthesis of β-amino bromides under Appel reaction condition Source: ResearchGate / Organic Letters URL: [Link]

  • Title: Metal-mediated reactions of bromoform with electron-rich and electron-deficient carbon-carbon and carbon-hetero atom multiple bonds Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Commercial Batches of (2R)-1-bromo-4-methylpentan-2-amine

Executive Summary (2R)-1-bromo-4-methylpentan-2-amine (CAS 700340-38-1) is a highly valuable chiral building block, typically derived from D-leucine[1][2]. However, its structural identity as a 1,2-bromoamine makes it in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-bromo-4-methylpentan-2-amine (CAS 700340-38-1) is a highly valuable chiral building block, typically derived from D-leucine[1][2]. However, its structural identity as a 1,2-bromoamine makes it inherently unstable in its free-base form. The proximity of a nucleophilic primary amine to an electrophilic primary alkyl bromide creates a perfect storm for intramolecular cyclization and intermolecular oligomerization[3][4].

This technical guide is designed for drug development professionals and synthetic chemists to identify, resolve, and prevent the most common impurities found in commercial batches of this intermediate.

Impurity Profiling Data

To effectively troubleshoot your batch, you must first identify the contaminant. The table below summarizes the quantitative and qualitative analytical signatures of the four most common impurities.

Impurity / ContaminantOrigin & MechanismAnalytical Signature (LC-MS / HPLC)Primary Resolution Strategy
(2R)-2-isobutylaziridine Intramolecular SN​2 cyclization (loss of HBr) during storage or basic exposure. [M+H]+ 100.1; Highly volatile; Loss of 1:1 Br isotope pattern.Store strictly as HBr salt; perform free-basing at 0°C.
D-Leucinol Starting material carryover due to incomplete bromination. [M+H]+ 118.1; Early eluting (highly polar); No Br isotopes.Recrystallization of the HBr salt from EtOH/Et 2​ O.
Oligomers / Dimers Intermolecular alkylation between free-base molecules.Broad peaks; [M+H]+ > 270; Late eluting (non-polar).Avoid high concentrations of free base; do not concentrate to dryness.
(2S)-Enantiomer Racemization during harsh bromination or impure D-leucine precursor.Identical mass to target; Detected via Chiral HPLC (e.g., Chiralpak AD-H).Source high-ee precursors; minimize thermal stress.

Troubleshooting FAQs

Q1: Our batch is degrading rapidly upon storage, and LC-MS shows a major impurity with [M+H]+ 100.1. What is the mechanism behind this, and how do we stop it? A: You are observing the formation of (2R)-2-isobutylaziridine. This is a classic intramolecular SN​2 cyclization[3][4]. The primary amine attacks the adjacent carbon bearing the bromide leaving group, expelling HBr. This degradation pathway is highly favored entropically and occurs rapidly if the compound is stored as a free base or exposed to ambient moisture and trace bases. Resolution: Always purchase and store the compound as its hydrobromide salt[5][6]. The protonated amine ( −NH3+​ ) is non-nucleophilic, completely halting the cyclization pathway. Only free-base the material immediately prior to your downstream reaction.

degradation A (2R)-1-bromo-4-methylpentan-2-amine (Free Base) B (2R)-2-isobutylaziridine (Intramolecular Cyclization) A->B Trace Base / RT (- HBr) C Oligomers / Dimers (Intermolecular Alkylation) A->C High Conc. / Heat (- HBr)

Caption: Mechanistic pathways for the degradation of (2R)-1-bromo-4-methylpentan-2-amine free base.

Q2: We are detecting a highly polar impurity that lacks a bromine isotope pattern ( [M+H]+ 118.1). How do we remove it? A: This is D-leucinol ((2R)-2-amino-4-methylpentan-1-ol), the synthetic precursor to your compound. Commercial synthesis typically involves the reduction of D-leucine to D-leucinol, followed by bromination (e.g., using aqueous hydrobromic acid or PBr3​ )[7]. Incomplete bromination leads to leucinol carryover. Resolution: D-leucinol cannot be easily removed via standard silica gel chromatography due to its high polarity and amine functionality. It must be purged by recrystallizing the crude hydrobromide salt (See Protocol B).

Q3: Our downstream products are showing poor enantiomeric excess (ee). Is the starting material racemizing? A: While the (2R)-stereocenter is relatively stable, prolonged exposure to heat during the commercial bromination step or aggressive free-basing in your lab can lead to partial racemization, introducing the (2S)-enantiomer[8][9]. Resolution: Verify the ee of the incoming batch using Chiral HPLC. Ensure your free-basing protocol is strictly temperature-controlled (0°C) and utilizes weak bases to prevent base-catalyzed enolization/racemization pathways.

Experimental Methodologies

Protocol A: Controlled Free-Basing of (2R)-1-bromo-4-methylpentan-2-amine HBr

Causality Note: This protocol utilizes a cold, biphasic system. The moment the free base is generated by the weak aqueous base, it partitions into the organic layer. This physical separation minimizes contact time between the nucleophilic amine and the aqueous phase, preventing aziridine formation.

  • Suspend 10 mmol of (2R)-1-bromo-4-methylpentan-2-amine hydrobromide[5] in 20 mL of dichloromethane (DCM) in a separatory funnel.

  • Chill the suspension to 0°C using an ice bath.

  • Add 20 mL of ice-cold saturated aqueous NaHCO3​ solution dropwise. (Crucial: Do not use strong bases like NaOH, which accelerate degradation).

  • Shake gently and vent. Allow the aqueous and organic layers to separate completely.

  • Immediately drain the lower organic (DCM) layer into an Erlenmeyer flask kept at 0°C.

  • Extract the remaining aqueous layer with an additional 10 mL of cold DCM. Combine the organic layers.

  • Dry the combined organic layers over anhydrous Na2​SO4​ for 5 minutes.

  • Filter the drying agent and use the DCM solution immediately in your downstream reaction. (Crucial: Do not attempt to concentrate the free base to dryness on a rotary evaporator, as the concentration and heat will trigger runaway oligomerization).

Protocol B: Recrystallization of the Hydrobromide Salt

Causality Note: This protocol removes polar impurities (like D-leucinol) and non-polar oligomers by exploiting the differential solubility of the HBr salt in a binary solvent system.

  • Dissolve the crude (2R)-1-bromo-4-methylpentan-2-amine hydrobromide in a minimum volume of absolute ethanol at 60°C.

  • Hot-filter the solution through a fluted filter paper to remove any insoluble oligomeric salts or particulate matter.

  • Slowly add diethyl ether dropwise to the hot filtrate until the solution becomes faintly cloudy (the cloud point).

  • Allow the mixture to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Filter the resulting white crystals under vacuum and wash with ice-cold diethyl ether.

  • Dry the crystals under high vacuum at room temperature for 4 hours to yield the purified, stable salt.

workflow Step1 Crude HBr Salt (Contains D-Leucinol & Aziridine) Step2 Recrystallization (EtOH / Et2O) Step1->Step2 Step3 Purified HBr Salt (Stable for Storage) Step2->Step3 Purges Polar Impurities Step4 Biphasic Free-Basing (DCM / Aq. NaHCO3 at 0°C) Step3->Step4 When ready to react Step5 Immediate Downstream Use (Prevents Cyclization) Step4->Step5 Organic layer separated & dried

Caption: Workflow for the purification and controlled free-basing of the hydrobromide salt.

References

  • (2S)-1-Bromo-4-methylpentan-2-amine (Physicochemical Reference). PubChem (NIH).
  • 1-bromo-4-methylpentan-2-amine. Sigma-Aldrich.
  • 1-Bromo-4-methylpentan-2-amine hydrobromide (CAS 13892-89-2). Fluorochem.
  • BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines.
  • Synthetic Applications of Functionalized Aziridines. Scholaris.ca.
  • Masterthesis Draft52 - Bromin

Sources

Reference Data & Comparative Studies

Validation

Comparing (2R)- vs (2S)- enantiomers of 1-bromo-4-methyl-2-pentanamine in drug discovery

As a Senior Application Scientist in early-stage drug discovery, selecting the correct chiral building blocks is foundational to designing efficacious therapeutics. 1-Bromo-4-methyl-2-pentanamine is a highly versatile, b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct chiral building blocks is foundational to designing efficacious therapeutics. 1-Bromo-4-methyl-2-pentanamine is a highly versatile, bifunctional chiral synthon. Derived from the amino acid leucine, it features a hydrophobic isobutyl side chain, a chiral center at the C2 position, and a highly reactive electrophilic bromomethyl group at C1.

This guide objectively compares the (2R)- and (2S)-enantiomers of 1-bromo-4-methyl-2-pentanamine, detailing their structural causality, comparative applications in medicinal chemistry, and the rigorous protocols required to synthesize and validate them without compromising enantiomeric purity.

Structural & Mechanistic Causality

The utility of 1-bromo-4-methyl-2-pentanamine lies in its ability to act as a linchpin for nucleophilic substitution (SN2) reactions, allowing chemists to build complex peptidomimetics, chiral piperazines, and targeted protein degraders (PROTACs).

The stereocenter at C2 dictates the 3D spatial trajectory of the isobutyl group:

  • (2S)-Enantiomer: Derived from the natural L-leucine pool[1]. When incorporated into a drug scaffold, the isobutyl group mimics the natural spatial arrangement recognized by native biological targets (e.g., the S1/S2 hydrophobic pockets of human proteases).

  • (2R)-Enantiomer: Derived from unnatural D-leucine. It forces the isobutyl group into an inverted trajectory. While this often reduces binding affinity to native targets, it is a deliberate and highly effective strategy for engineering protease resistance into peptide-based drugs, drastically improving their metabolic half-life in vivo[2].

The Causality of the Hydrobromide Salt: In both enantiomeric forms, the free base of this molecule is inherently unstable. The nucleophilic primary amine will spontaneously attack the adjacent electrophilic bromomethyl group, resulting in an intramolecular cyclization that forms 2-isobutylaziridine. To prevent this, the compound must be synthesized, stored, and handled as a hydrobromide (HBr) salt [3]. Protonating the amine renders it non-nucleophilic, ensuring the structural integrity of the linear bromoalkane until it is intentionally neutralized during a target reaction.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two enantiomers to guide your procurement and synthetic planning.

Parameter(2S)-1-bromo-4-methyl-2-pentanamine(2R)-1-bromo-4-methyl-2-pentanamine
Precursor Origin L-Leucinol (Reduced L-Leucine)D-Leucinol (Reduced D-Leucine)
CAS Number (Free Base) 74605-21-3[1],[4]700340-38-1
CAS Number (HBr Salt) 13892-89-2[3]86447-32-7[2]
Molecular Weight (Salt) 261.01 g/mol 261.01 g/mol
Stereochemical Impact Isobutyl group mimics natural peptide spatial arrangements.Isobutyl group projects in an unnatural, inverted trajectory.
Primary Application Synthesis of native-like protease inhibitors and chiral ligands.Development of metabolically stable, protease-resistant peptidomimetics.
Commercial Accessibility High (derived from abundant natural amino acid pool).Moderate (derived from synthetic/unnatural amino acid pool).
Synthesis and Self-Validating Protocol

To ensure absolute trustworthiness in your drug discovery pipeline, the conversion of the precursor amino alcohol (leucinol) to the bromoamine must be executed without racemization. The following protocol utilizes a self-validating system to confirm enantiomeric excess (ee).

Workflow: Synthesis of Enantiopure Bromoamine Hydrobromide

Note: The protocol applies identically to both (S)- and (R)-leucinol.

Step 1: Bromination via Hydrobromic Acid

  • Charge a round-bottom flask with 10.0 g of enantiopure leucinol.

  • Place the flask in an ice bath (0 °C) and slowly add 50 mL of 48% aqueous hydrobromic acid (HBr).

    • Causality: The immediate introduction of strong acid protonates the amine before the hydroxyl group is activated, preventing the aforementioned aziridine cyclization.

Step 2: SN2 Displacement

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C for 16 hours.

    • Causality: Under prolonged reflux, the hydroxyl group is protonated to form a superior leaving group (-OH₂⁺), which is subsequently displaced by the bromide ion via a clean SN2 inversion. Because the chiral center at C2 is not directly involved in the C1 displacement, stereochemical integrity is maintained.

Step 3: Isolation

  • Remove excess HBr and water under reduced pressure to yield a crude solid.

  • Recrystallize the solid from absolute ethanol/diethyl ether to yield pure 1-bromo-4-methyl-2-pentanamine hydrobromide.

Self-Validating Analytical Confirmation (Chiral HPLC)

You cannot rely on standard UV-HPLC to validate this product because aliphatic bromoamines lack a strong UV chromophore. To validate the enantiomeric excess (ee > 99%), you must derivatize the product.

  • Derivatization: React a 5 mg aliquot of the synthesized salt with Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) in the presence of aqueous NaHCO₃ and dioxane.

    • Causality: The Fmoc group attaches to the amine, introducing a highly conjugated fluorenyl ring system that strongly absorbs UV light at 254 nm.

  • Analysis: Inject the Fmoc-derivatized sample onto a Chiralcel OD-H column using a Hexane/Isopropanol (90:10) mobile phase. Compare the retention time against a racemic standard to confirm the absence of the undesired enantiomer.

Visualizing the Chiral Divergence

The following diagram maps the divergent synthetic origins and downstream drug discovery applications of both enantiomers.

G L_Leu L-Leucine (Natural Pool) S_Bromo (2S)-1-bromo-4-methyl- 2-pentanamine HBr L_Leu->S_Bromo 1. Reduction 2. 48% HBr, Reflux D_Leu D-Leucine (Unnatural Pool) R_Bromo (2R)-1-bromo-4-methyl- 2-pentanamine HBr D_Leu->R_Bromo 1. Reduction 2. 48% HBr, Reflux Target_S Peptidomimetics (Native Trajectory) S_Bromo->Target_S Nucleophilic Substitution Target_R Protease-Resistant Drugs (Inverted Trajectory) R_Bromo->Target_R Nucleophilic Substitution

Divergent synthesis and application pathways for (2S) and (2R) enantiomers.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns: (2R)-1-Bromo-4-methylpentan-2-amine vs. Structural Analogs

Introduction & Analytical Context The structural elucidation of aliphatic amines and their halogenated derivatives is a critical workflow in drug metabolism studies, forensic toxicology, and synthetic quality control. El...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

The structural elucidation of aliphatic amines and their halogenated derivatives is a critical workflow in drug metabolism studies, forensic toxicology, and synthetic quality control. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides the sensitivity and specificity required for this task. However, the presence of a halogen atom fundamentally alters the thermodynamic landscape of collision-induced dissociation (CID).

This guide objectively compares the ESI-MS/MS fragmentation behavior of (2R)-1-bromo-4-methylpentan-2-amine (a brominated aliphatic amine) against two key structural analogs: its chlorinated counterpart (1-chloro-4-methylpentan-2-amine ) and the unhalogenated parent skeleton (4-methylpentan-2-amine , also known as DMBA).

Mechanistic Causality: Halogen vs. Non-Halogen Fragmentation

Understanding the causality behind fragment generation is essential for accurate spectral interpretation. The fragmentation pathways of these molecules diverge significantly based on the presence and identity of the C1 substituent.

  • Unhalogenated Aliphatic Amines (DMBA): When evaluating 4-methylpentan-2-amine, the protonated precursor [M+H]+ (m/z 102) predominantly undergoes the loss of ammonia (-17 Da) to form a stable carbocation at m/z 85[1]. This is a classic, even-electron fragmentation pathway driven by the relatively high proton affinity of the leaving group.

  • Haloamines (Br-DMA and Cl-DMA): The introduction of a halogen at the C1 position introduces a competing, highly favorable pathway: the loss of hydrogen halide (HX)[2]. For (2R)-1-bromo-4-methylpentan-2-amine, the loss of HBr (-80 Da) from the m/z 180/182 precursor outcompetes the loss of NH3​ , yielding a dominant product ion at m/z 100.

    • The Causality of HX Loss: This reaction is not a simple inductive cleavage. It is driven by the high polarizability of the carbon-halogen bond and nucleophilic neighboring group participation. The nitrogen lone pair attacks the C1 carbon, expelling the halide ion to form a highly stable, 3-membered aziridinium intermediate (m/z 100)[2]. Because bromide is a superior leaving group compared to chloride, the activation energy for HBr loss is significantly lower than for HCl loss, making the m/z 100 peak exceptionally dominant in the brominated analog.

Comparative Data Analysis

The quantitative MS/MS features of the target molecule and its analogs are summarized below. The distinct isotope patterns of the halogens serve as a critical diagnostic feature during precursor selection[3].

CompoundMolecular FormulaPrecursor Ion [M+H]+ Isotope PatternDominant Neutral LossBase Product Ion
4-Methylpentan-2-amine (DMBA) C6​H15​N m/z 102Monoisotopic- NH3​ (17 Da)m/z 85
1-Chloro-4-methylpentan-2-amine C6​H14​ClN m/z 136 / 1383:1 ( 35Cl : 37Cl )- HCl (36 Da)m/z 100
(2R)-1-Bromo-4-methylpentan-2-amine C6​H14​BrN m/z 180 / 1821:1 ( 79Br : 81Br )- HBr (80 Da)m/z 100

ESI-MS/MS Fragmentation Pathway

The following diagram maps the primary and secondary CID fragmentation routes for the brominated target molecule.

G M [M+H]+ m/z 180 / 182 Protonated Br-DMA NH3_loss [M+H - NH3]+ m/z 163 / 165 Minor Pathway M->NH3_loss - NH3 (17 Da) High CE HBr_loss [M+H - HBr]+ m/z 100 Aziridinium Ion M->HBr_loss - HBr (80 Da) Low CE Further_loss [C6H11]+ m/z 83 Secondary Cleavage HBr_loss->Further_loss - NH3 (17 Da)

ESI-MS/MS fragmentation pathway of protonated (2R)-1-bromo-4-methylpentan-2-amine.

Self-Validating LC-ESI-MS/MS Experimental Protocol

To ensure reproducibility and analytical integrity, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST). Small aliphatic amines exhibit poor retention on standard reversed-phase C18​ columns without ion-pairing agents; therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized[4].

Step 1: Sample Preparation

  • Prepare a 1 mg/mL primary stock solution of the amine standards in methanol.

  • Dilute the stock to a working concentration of 100 ng/mL using Acetonitrile:Water (90:10, v/v) containing 0.1% formic acid. The acidic modifier ensures complete protonation of the amine prior to ESI.

Step 2: Chromatographic Separation (HILIC)

  • Column: BEH Amide column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Isocratic hold at 90% B for 1 minute, followed by a linear gradient to 50% B over 4 minutes to elute the highly polar protonated amines.

Step 3: Mass Spectrometry Tuning & System Suitability Test (SST)

  • Source Parameters: Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • SST Execution (Self-Validation): Before acquiring MS/MS data, perform a full MS1 scan (m/z 50–250) of the (2R)-1-bromo-4-methylpentan-2-amine standard.

  • Validation Criteria: The system is only validated for MS/MS acquisition if the precursor ions at m/z 180 and m/z 182 are detected at an exact 1:1 intensity ratio[3]. Any deviation >5% indicates detector saturation, incorrect tuning, or co-eluting isobaric interference, requiring recalibration.

Step 4: CID Optimization

  • Isolate the m/z 180 precursor in Q1.

  • Ramp the Collision Energy (CE) from 5 eV to 35 eV using Argon as the collision gas.

  • Monitor the transition 180→100 (HBr loss) which optimizes at lower CE (~10-15 eV), and the transition 180→163 ( NH3​ loss) which requires a higher CE (~20-25 eV) due to the higher activation energy barrier[1].

References

  • Collision-induced dissociation mass spectra of protonated alkyl amines Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

  • Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (acs.org) URL:[Link]

  • Interpretation of mass spectra Source: Saarland University (uni-saarland.de) URL:[Link]

  • UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Validation

Validating ¹H and ¹³C NMR Spectra for 2-Pentanamine, 1-bromo-4-methyl-, (2R)-: A Methodological Comparison Guide

Executive Summary The molecule 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (CAS: 700340-38-1) is a highly reactive chiral building block utilized in advanced pharmaceutical synthesis. Characterized by a primary amine at C2 a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (CAS: 700340-38-1) is a highly reactive chiral building block utilized in advanced pharmaceutical synthesis. Characterized by a primary amine at C2 and a primary bromide at C1, this bifunctional molecule presents unique analytical challenges. Validating its structural integrity and verifying its (2R)-stereocenter requires meticulous Nuclear Magnetic Resonance (NMR) methodology.

This guide objectively compares solvent systems for routine ¹H/¹³C NMR validation and evaluates classical Mosher’s acid derivatization against advanced ¹⁹F-NMR chiral derivatizing agents (CDAs) for absolute configuration verification.

Part 1: Structural Validation & Solvent Comparison (CDCl₃ vs. DMSO-d₆)

The Causality of Solvent Selection

When analyzing bifunctional molecules like 1-bromo-4-methylpentan-2-amine, solvent polarity directly dictates sample stability. The molecule contains both a nucleophilic amine (-NH₂) and an electrophilic bromomethyl group (-CH₂Br). In highly polar, aprotic solvents like DMSO-d₆, the high dielectric constant stabilizes transition states, significantly accelerating intramolecular cyclization to form a 3-isobutylaziridine byproduct[1].

Conversely, Deuterated Chloroform (CDCl₃) is relatively nonpolar and suppresses this background reactivity, ensuring the spectrum reflects the linear bromoamine rather than degradation products. Furthermore, CDCl₃ prevents the severe signal overlap often seen in DMSO-d₆ caused by its hygroscopic water peak (~3.33 ppm), which obscures the critical C1 and C2 protons of our target molecule[1],[2].

Table 1: Comparative Solvent Performance for 1-Bromo-4-methylpentan-2-amine
ParameterCDCl₃ (Deuterated Chloroform)DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
Analyte Stability High (Suppresses aziridination)Low (Promotes intramolecular cyclization)
Signal Resolution (C1/C2) Excellent (No water overlap at 3.3-3.6 ppm)Poor (Hygroscopic water peak at 3.33 ppm obscures signals)
Amine Proton Exchange Slow (Broad singlet, ~1.5 ppm)Fast (Often broadens into baseline or shifts downfield)
Sample Recovery High (Volatile, BP: 61.2°C)Low (High boiling point, BP: 189°C)

Part 2: Stereochemical Verification of the (2R)-Center

MTPA vs. ¹⁹F-FPA Derivatization

Confirming the (2R) absolute configuration is critical, as enantiomers are indistinguishable in standard, achiral NMR environments. The industry standard has historically been Mosher's method, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides[3],[4]. By comparing the chemical shift differences (Δδ = δS - δR) of the resulting diastereomers in ¹H NMR, the absolute configuration is deduced.

However, for 1-bromo-4-methylpentan-2-amine, the aliphatic isobutyl signals (C3, C4, C5, C6) often suffer from severe multiplet overlap in ¹H NMR, complicating the Δδ analysis. To overcome this, advanced ¹⁹F-NMR utilizing fluorinated CDAs, such as α-fluorinated phenylacetic acid (FPA) or ¹⁹F-labeled MTPA, offers a superior alternative[5],[6]. ¹⁹F-NMR provides a broad chemical shift range with zero background interference, allowing for unambiguous assignment of the (2R) configuration based on a single, highly sensitive fluorine singlet.

Table 2: Comparison of Chiral Derivatization Methods
FeatureClassic MTPA (¹H NMR Analysis)Advanced FPA / ¹⁹F-MTPA (¹⁹F NMR Analysis)
Target Nucleus ¹H (Proton)¹⁹F (Fluorine)
Signal Overlap Risk High (Aliphatic region complexity)Zero (No native fluorine in analyte)
Sensitivity to Configuration Moderate (Δδ requires multiple proton assignments)High (Direct correlation of Δδ_RS sign to absolute configuration)
Analysis Time 4-6 hours (Requires 2D COSY for assignment)< 2 hours (Direct 1D ¹⁹F acquisition)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Acquisition of Baseline 1D NMR

This protocol is designed to be self-validating by utilizing internal chemical shift markers to detect sample degradation.

  • Sample Preparation: Weigh exactly 10.0 mg of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- into a clean, dry glass vial.

  • Solvent Addition: Dissolve immediately in 0.6 mL of anhydrous CDCl₃. Note: Use CDCl₃ stabilized with silver foil to prevent DCl formation, which catalyzes degradation.

  • Transfer: Transfer the solution to a 5 mm precision NMR tube. Wipe the exterior with a lint-free wipe dampened with isopropanol to remove fingerprints.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s).

  • Self-Validation Check: Ensure the C1 bromomethyl protons appear as a distinct doublet of doublets (~3.4 ppm). If a sharp singlet appears at ~2.2 ppm, aziridine formation has occurred; discard the sample and prepare a fresh batch at 0°C.

Protocol 2: In Situ ¹⁹F-NMR Derivatization for (2R) Verification
  • Reaction Setup: In a dry NMR tube, dissolve 5.0 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

  • Reagent Addition: Add 1.2 equivalents of (R)-MTPA chloride and 2.0 equivalents of anhydrous pyridine-d₅ (acting as an acid scavenger).

  • Incubation: Cap the tube, agitate gently, and allow the reaction to proceed at room temperature for 30 minutes.

  • Acquisition: Acquire a ¹⁹F{¹H} NMR spectrum (64 scans, referencing to internal CFCl₃ at 0 ppm).

  • Comparative Analysis: Repeat steps 1-4 in a separate tube using (S)-MTPA chloride. Calculate the chemical shift difference (Δδ_RS). For the (2R)-amine, the CF₃ signal of the (S)-MTPA amide will appear further downfield compared to the (R)-MTPA amide, definitively confirming the absolute configuration.

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating this specific chiral amine, emphasizing the critical divergence between routine analysis and stereochemical verification.

NMR_Validation_Workflow Start 2-Pentanamine, 1-bromo-4-methyl- Validation Workflow Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Preferred for Stability) Solvent->CDCl3 Non-polar DMSO DMSO-d6 (Risk of Aziridination) Solvent->DMSO Polar Aprotic NMR1D Acquire 1H & 13C NMR (Structural Integrity) CDCl3->NMR1D DMSO->NMR1D Degradation Risk Chiral Stereochemical Verification (2R) vs (2S) NMR1D->Chiral Mosher Classic MTPA Derivatization (1H/13C NMR) Chiral->Mosher FPA Advanced 19F Derivatization (19F NMR) Chiral->FPA Result Absolute (2R) Configuration Confirmed Mosher->Result Complex Δδ Analysis FPA->Result High Sensitivity, Zero Background

NMR structural and stereochemical validation workflow for 1-bromo-4-methylpentan-2-amine.

References

  • Reddit Science Community. "NMR question : r/OrganicChemistry." Reddit.[Link]

  • National Institutes of Health (NIH). "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." Frontiers in Chemistry.[Link]

  • ACS Publications. "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Analytical Chemistry.[Link]

  • National Institutes of Health (NIH). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols.[Link]

Sources

Comparative

Comparative Reactivity Guide: 1-Bromo vs. 1-Chloro Derivatives of (2R)-4-Methyl-2-pentanamine in Aziridine Synthesis

Executive Summary & Contextual Grounding In the development of chiral amine building blocks and active pharmaceutical ingredients (APIs), aziridines serve as highly versatile synthetic intermediates. Specifically, the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Grounding

In the development of chiral amine building blocks and active pharmaceutical ingredients (APIs), aziridines serve as highly versatile synthetic intermediates. Specifically, the intramolecular cyclization of β -haloamines—classically known as the Gabriel aziridine synthesis—is a cornerstone methodology for constructing these strained three-membered heterocycles[1].

When targeting the synthesis of (2R)-2-isobutylaziridine , researchers typically start with a 1-halo derivative of (2R)-4-methyl-2-pentanamine. The choice of the halogen at the C1 position—specifically bromide versus chloride—profoundly impacts the thermodynamics, kinetics, and overall operational efficiency of the cyclization. This guide provides an objective, data-driven comparison of the 1-bromo and 1-chloro derivatives, elucidating the mechanistic causality behind their divergent reactivity profiles and offering validated protocols for their execution.

Mechanistic Causality: Why Bromide Outperforms Chloride

The conversion of a 1-halo-4-methyl-2-pentanamine to an aziridine proceeds via an intramolecular SN​2 mechanism. Upon deprotonation of the ammonium salt, the free amine's lone pair acts as an internal nucleophile, attacking the C1 carbon and displacing the halide leaving group. Because the stereocenter is located at C2, the (R)-configuration is perfectly preserved during this C1-N bond formation.

The superior reactivity of the 1-bromo derivative over the 1-chloro derivative is governed by two fundamental physicochemical principles[2]:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker (~285 kJ/mol) than the carbon-chlorine (C-Cl) bond (~331 kJ/mol). This lower thermodynamic barrier means significantly less energy is required to cleave the C-X bond during the rate-determining transition state[2].

  • Polarizability and Transition State Stabilization: The bromide ion is larger and more polarizable than the chloride ion. During the SN​2 transition state, this polarizability allows the bromine atom to better stabilize the developing partial negative charge, thereby lowering the activation energy ( Ea​ ) of the cyclization[3].

Consequently, the 1-bromo derivative undergoes rapid, spontaneous cyclization under mild conditions, whereas the 1-chloro derivative requires thermal forcing and extended reaction times.

G A β-Haloamine Salt (C1-X, C2-NH3+) B Free Base Amine (Active Nucleophile) A->B + NaOH (Deprotonation) C S_N2 Transition State (N···C1···X) B->C Intramolecular Attack D (2R)-2-Isobutylaziridine (Target Product) C->D Halide Elimination

Mechanistic pathway of intramolecular aziridination via the Gabriel synthesis.

Comparative Quantitative Data

The following table summarizes the experimental parameters and kinetic profiles of both derivatives, providing a clear benchmark for process chemistry scale-up.

Parameter1-Bromo-(2R)-4-methyl-2-pentanamine1-Chloro-(2R)-4-methyl-2-pentanamine
Leaving Group Bromide ( Br− )Chloride ( Cl− )
C-X Bond Dissociation Energy ~285 kJ/mol~331 kJ/mol
Leaving Group Polarizability HighModerate
Relative Reaction Rate ( krel​ ) ~50 - 100x1x (Reference baseline)
Optimal Temperature 20 °C (Room Temperature)70 - 80 °C (Heating required)
Reaction Time 1 - 2 hours12 - 24 hours
Typical Yield >90%70 - 80% (Prone to oligomerization)

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in synthetic workflows, the following protocols utilize a biphasic solvent system. Causality note: The biphasic system is a self-validating design choice; as the highly polar ammonium salt is deprotonated, the resulting neutral aziridine rapidly partitions into the organic layer. This physical separation prevents unwanted intermolecular oligomerization (where a free amine attacks another uncyclized molecule), thereby maximizing the yield of the intramolecular product.

Protocol A: Mild Cyclization of the 1-Bromo Derivative

Optimized for high-throughput synthesis and thermally sensitive workflows.

  • Phase Preparation: Suspend 1-bromo-(2R)-4-methyl-2-pentanamine hydrobromide (1.0 eq, 10 mmol) in a vigorously stirred biphasic mixture of dichloromethane (DCM) (20 mL) and distilled water (20 mL).

  • Basification: Cool the mixture to 0 °C. Add aqueous NaOH (2.0 M, 2.5 eq) dropwise over 10 minutes. Rationale: The first equivalent neutralizes the hydrobromide salt to generate the free nucleophilic amine. The excess base acts as an acid scavenger for the HBr generated during cyclization, driving the equilibrium forward.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 20 °C. Stir vigorously for 1.5 hours. The low activation barrier of the C-Br bond allows full conversion at ambient temperature.

  • Isolation: Separate the organic layer. Extract the aqueous phase with DCM (2 × 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a low temperature (aziridines are volatile) to yield (2R)-2-isobutylaziridine as a clear oil (>90% yield).

Protocol B: Forced Cyclization of the 1-Chloro Derivative

Required when the chloro-precursor is mandated by supply chain or cost constraints.

  • Phase Preparation: Suspend 1-chloro-(2R)-4-methyl-2-pentanamine hydrochloride (1.0 eq, 10 mmol) in a biphasic mixture of toluene (20 mL) and water (20 mL). Rationale: Toluene replaces DCM to safely accommodate the higher reflux temperatures required to overcome the C-Cl activation barrier.

  • Basification: Add aqueous NaOH or KOH (3.0 M, 3.0 eq) in a single portion at room temperature.

  • Cyclization: Attach a reflux condenser and heat the biphasic mixture to 75 °C. Stir vigorously for 18 hours. Monitor conversion via GC-MS or TLC.

  • Isolation: Cool the mixture to room temperature. Separate the toluene layer, extract the aqueous phase with additional toluene (10 mL), dry over Na2​SO4​ , and carefully concentrate to yield the product (~75% yield).

Workflow Start Select (2R)-4-methyl-2-pentanamine Derivative Bromo 1-Bromo Derivative Start->Bromo Chloro 1-Chloro Derivative Start->Chloro Cond1 Mild Base (aq. NaOH) 20°C, 1-2 hours Bromo->Cond1 Low Ea Barrier Cond2 Strong Base (aq. NaOH/KOH) 70-80°C, 12-24 hours Chloro->Cond2 High Ea Barrier Yield1 Rapid Cyclization >90% Yield Cond1->Yield1 Yield2 Slow Cyclization 70-80% Yield Cond2->Yield2

Experimental workflow logic comparing 1-bromo and 1-chloro derivative cyclization.

Conclusion

For the synthesis of (2R)-2-isobutylaziridine, the 1-bromo derivative is objectively superior in terms of reaction kinetics, energy efficiency, and overall yield. Its weaker carbon-halogen bond and highly polarizable leaving group facilitate rapid room-temperature cyclization. While the 1-chloro derivative is a viable alternative, it demands harsher thermal conditions and prolonged reaction times, which can lead to diminished yields due to competing intermolecular side reactions. Process chemists should prioritize the bromo-derivative unless strict raw material cost constraints necessitate the use of the chloro-analog.

References
  • National Center for Biotechnology Information (NIH). "Recent updates and future perspectives in aziridine synthesis and reactivity." PMC. URL:[Link]

  • Minnesota State University Moorhead. "Stability/Reactivity/Selectivity Principles." Chemistry Educational Resources. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Pentanamine, 1-bromo-4-methyl-, (2R)-

Executive Summary & Chemical Profiling The compound 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (CAS: 700340-38-1) [1], frequently referred to as (2R)-1-bromo-4-methylpentan-2-amine, is a highly reactive bifunctional molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound 2-Pentanamine, 1-bromo-4-methyl-, (2R)- (CAS: 700340-38-1) [1], frequently referred to as (2R)-1-bromo-4-methylpentan-2-amine, is a highly reactive bifunctional molecule. Containing both a primary amine and a primary alkyl bromide, it is typically supplied and stored as a hydrobromide salt to maintain stability.

Handling this compound requires a deep understanding of its structural causality. It is not merely a toxic corrosive; it is a β-haloamine . The proximity of the nucleophilic amine at C2 to the electrophilic bromide at C1 creates a severe, latent hazard: the propensity for spontaneous intramolecular cyclization. This guide outlines the mandatory personal protective equipment (PPE), handling workflows, and disposal protocols required to mitigate these unique mechanistic risks safely.

Mechanistic Hazard Profile (The "Why")

To design a self-validating safety protocol, we must first understand the chemical behavior of the substance. If the hydrobromide salt of 2-pentanamine, 1-bromo-4-methyl-, (2R)- is neutralized (free-based) without strict temperature control and a competing nucleophile, it undergoes the Gabriel ethylenimine synthesis [2].

In this pathway, the deprotonated primary amine attacks the adjacent carbon bearing the bromide via an intramolecular SN​2 mechanism. This expels the bromide leaving group and forms (2R)-2-isobutylaziridine .

Why is this critical for PPE and handling?

  • Volatility & Toxicity: Unlike the stable, non-volatile hydrobromide salt, aziridines are highly volatile liquids with high vapor pressures.

  • Alkylating Potential: Aziridines are extremely potent alkylating agents. They readily crosslink DNA, making them severe mutagens, potential carcinogens, and highly toxic via inhalation and dermal absorption [2].

  • Exothermicity: The cyclization reaction is exothermic and can lead to thermal runaway if scaled up improperly.

Risk-Assessed PPE Matrix

Because standard laboratory PPE is insufficient against volatile alkylating agents, your protective ensemble must be specifically tailored to prevent permeation by both amines and alkyl halides.

Quantitative Glove Permeation Data

Standard nitrile gloves offer almost zero protection against this class of compounds. The following table summarizes the quantitative breakthrough times for relevant glove materials when handling β-haloamines and aziridine byproducts:

Glove MaterialThickness (mil)Breakthrough Time (min)Degradation RatingOperational Recommendation
Butyl Rubber 14> 480ExcellentPrimary Outer Glove
Silver Shield / 4H 2.7> 480ExcellentAlternative Outer Glove
Nitrile 5< 10Poor to FairInner Glove Only (Incidental splash)
Latex 4< 5SevereDO NOT USE
Comprehensive PPE Requirements
  • Respiratory Protection: Handling the free base or conducting reactions must be done in a certified chemical fume hood (face velocity ≥ 100 fpm). If engineering controls are compromised, a Supplied-Air Respirator (SAR) or a Full-Face Air-Purifying Respirator (APR) equipped with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

  • Hand/Dermal Protection: Double gloving is strictly required. Wear a 5-mil Nitrile inner glove for dexterity and a 14-mil Butyl rubber outer glove for chemical permeation resistance.

  • Eye/Face Protection: Unvented chemical splash goggles paired with an 8-inch full-face shield. Amines cause rapid, irreversible corneal saponification upon contact.

  • Body Protection: A Tychem® 2000 or ChemMAX® chemical-resistant suit worn over standard flame-resistant laboratory attire. Standard cotton lab coats do not stop the permeation of volatile aziridines.

Process Visualization

The following diagram illustrates the critical divergence in the chemical workflow. The addition of a base triggers the hazardous Gabriel synthesis pathway unless a target nucleophile is already present under strict cooling.

G Start Hydrobromide Salt (Stable Storage) Weigh Weighing & Transfer (Fume Hood, Butyl Gloves) Start->Weigh FreeBase Free Base Generation (Addition of Weak Base) Weigh->FreeBase Solvent & Base Added Aziridine Hazard Pathway: Gabriel Synthesis (2-Isobutylaziridine Formation) FreeBase->Aziridine Uncontrolled Temp / Lack of Nucleophile Reaction Target Reaction Pathway (Nucleophilic Substitution) FreeBase->Reaction Excess Nucleophile / Strict Cooling Quench Thiosulfate Quench (Destroys Alkylating Agents) Aziridine->Quench Emergency Spill Mitigation Reaction->Quench Post-Reaction Workup

Workflow and hazard pathway for handling (2R)-1-bromo-4-methylpentan-2-amine.

Operational Workflow & Handling Protocol

To prevent the spontaneous formation of the aziridine byproduct, follow this step-by-step methodology when utilizing the compound in synthetic workflows:

Step 1: Pre-Operational Setup

  • Clear the fume hood of all unnecessary clutter to ensure laminar airflow.

  • Prepare a quenching bath consisting of a 1.0 M aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Keep this inside the hood.

  • Don all required PPE (Butyl over Nitrile gloves, Tychem suit, face shield).

Step 2: Weighing and Transfer

  • Weigh the (2R)-1-bromo-4-methylpentan-2-amine hydrobromide salt in a static-free environment.

  • Keep the source bottle tightly capped immediately after use; the salt is hygroscopic and moisture can complicate downstream reactions.

Step 3: Reaction Setup (The Anti-Cyclization Strategy) Critique: Never generate the free base in isolation.

  • Suspend the hydrobromide salt in your chosen anhydrous aprotic solvent (e.g., DCM, THF) and cool the reaction vessel to -20°C using a dry ice/isopropanol bath.

  • Add your target nucleophile to the suspension FIRST.

  • Slowly add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) dropwise to neutralize the hydrobromide salt.

  • Causality: By ensuring the target nucleophile is present in excess at low temperatures before the free base is generated, the desired intermolecular reaction kinetically outcompetes the hazardous intramolecular Gabriel cyclization.

Emergency Response & Disposal Plan

Spill Mitigation
  • Dry Salt Spill: Carefully sweep up using a dedicated brush and pan. Do not use water, as it may solubilize the salt and increase skin absorption risk.

  • Solution/Free Base Spill: DO NOT use basic absorbents (like sodium carbonate or bicarbonate). Applying a base to the spilled salt will rapidly generate the volatile aziridine [2]. Instead, immediately flood the spill with the pre-prepared 1.0 M Sodium Thiosulfate solution. Thiosulfate is a potent nucleophile that will rapidly displace the bromide and ring-open any formed aziridine, neutralizing the alkylating hazard. Absorb the quenched liquid with inert vermiculite.

Disposal Protocol
  • Never dispose of the unquenched chemical into standard organic waste.

  • Transfer all reaction remnants, empty vials, and contaminated consumables into a dedicated quenching beaker containing 1.0 M Sodium Thiosulfate.

  • Stir at room temperature for 12 hours to ensure complete destruction of the alkyl bromide and any trace aziridines.

  • Verify the pH is neutral, then transfer the aqueous mixture to the appropriate halogenated aqueous waste stream, clearly labeling it as "Quenched Alkyl Bromide/Amine Waste."

References

  • PubChem. "1-(Bromomethyl)-3-methylbutylamine | C6H14BrN | CID 13124269". National Center for Biotechnology Information. Available at: [Link]

  • ChemEurope. "Aziridine". Lumitos AG. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentanamine, 1-bromo-4-methyl-, (2R)-
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2-Pentanamine, 1-bromo-4-methyl-, (2R)-
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